molecular formula C15H23NO3 · HCl B1164671 DL-4662 (hydrochloride)

DL-4662 (hydrochloride)

Cat. No.: B1164671
M. Wt: 301.8
InChI Key: CRMDWFYFEYCCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4662 is a 3,4-dimethoxy derivative of the substituted cathinones: pentedrone and α-pyrrolidinopentiophenone. It also features an ethylamine in place of the amino group that is typically attached to the alpha carbon of pentedrone. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Properties

Molecular Formula

C15H23NO3 · HCl

Molecular Weight

301.8

InChI

InChI=1S/C15H23NO3.ClH/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4;/h8-10,12,16H,5-7H2,1-4H3;1H

InChI Key

CRMDWFYFEYCCLP-UHFFFAOYSA-N

SMILES

COC1=C(OC)C=CC(C(C(CCC)NCC)=O)=C1.Cl

Synonyms

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Guide: DL-4662 (Hydrochloride) Structural & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: DL-4662 (Synthetic Cathinone Derivative) Audience: Forensic Toxicologists, Neuropharmacologists, and Analytical Chemists

Executive Technical Summary

DL-4662 (Hydrochloride) is a synthetic psychoactive substance belonging to the substituted cathinone class. Chemically defined as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one , it represents a structural hybrid of pentedrone and 3,4-dimethoxy moieties typically found in phenethylamines like MDMA.

As a research standard, DL-4662 is primarily utilized in forensic toxicology and neuropharmacology to map the structure-activity relationships (SAR) of designer stimulants. Its mechanism involves the inhibition of monoamine transporters (DAT, NET, SERT), necessitating rigorous handling protocols due to its potent sympathomimetic properties.

Chemical Identity & Structural Analysis[1][2][3][4]

DL-4662 is an amphiphilic molecule existing as a hydrochloride salt to enhance water solubility for biological assays. Its structure is characterized by a chiral center at the


-carbon, though research standards are typically supplied as racemic mixtures (

-enantiomers).
Physicochemical Data Table
PropertySpecification
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one monohydrochloride
Common Code DL-4662
Molecular Formula

Formula Weight 301.8 g/mol (Salt) / 265.35 g/mol (Free Base)
CAS Number 1674389-55-9 (Free Base) / N/A (HCl salt specific)
Physical State Crystalline Solid
Solubility DMSO (>10 mg/mL), Ethanol (5 mg/mL), PBS pH 7.2 (10 mg/mL)

234, 283, 315 nm
SMILES CCCC(NCC)C(=O)C1=CC(=C(OC)C=C1)OC.Cl
Structural Homology

DL-4662 is structurally derived from Pentedrone (an


-propylaminoketone). The addition of two methoxy groups at the 3 and 4 positions of the phenyl ring significantly alters its lipophilicity and binding affinity compared to the parent compound.
  • Core Scaffold:

    
    -keto phenethylamine (Cathinone).
    
  • N-Substitution: Ethyl group (increases metabolic stability vs. methyl).

  • Ring Substitution: 3,4-Dimethoxy (mimics the ring substitution of 3,4-DMMC or MDMA).

Mechanism of Action: Monoamine Transporter Modulation

The pharmacological activity of DL-4662 is mediated through the interaction with plasma membrane monoamine transporters. Unlike simple releasers, substituted cathinones with long alkyl chains (like the pentyl chain in DL-4662) often act as potent reuptake inhibitors with varying degrees of substrate activity.

Signaling Pathway (Sympathomimetic Action)

The compound blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, leading to increased extracellular monoamine concentrations.

DL4662_Mechanism cluster_Transporters Presynaptic Membrane Transporters DL4662 DL-4662 (Ligand) DAT Dopamine Transporter (DAT) DL4662->DAT Inhibits (High Affinity) SERT Serotonin Transporter (SERT) DL4662->SERT Modulates (Due to 3,4-OMe) NET Norepinephrine Transporter (NET) DL4662->NET Inhibits Synapse Synaptic Cleft Receptor Post-Synaptic Receptors (GPCRs) Synapse->Receptor Agonism Monoamines Extracellular Monoamines (DA, 5-HT, NE) DAT->Monoamines Blocked Reuptake SERT->Monoamines Blocked Reuptake NET->Monoamines Blocked Reuptake Monoamines->Synapse Accumulation Response Sympathomimetic Response (Stimulation/Euphoria) Receptor->Response Signal Transduction

Figure 1: Pharmacological interaction of DL-4662 with monoamine transporters. The red lines indicate the inhibitory blockade of reuptake pumps.

Experimental Protocols: Analytical Identification

For researchers in forensic toxicology, identifying DL-4662 in biological matrices requires distinguishing it from isobaric cathinones.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate DL-4662 from plasma or urine.

  • Conditioning: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX). Condition with 2 mL Methanol followed by 2 mL water.

  • Loading: Acidify sample (pH 3-4) and load onto the cartridge.

  • Washing: Wash with 2 mL 0.1N HCl, followed by 2 mL Methanol (to remove neutrals/acids).

  • Elution: Elute basic analytes (DL-4662) with 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate solvent under nitrogen at 40°C and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Objective: Quantitation and confirmation.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MRM Transitions (Precursor

    
     Product): 
    
    • Quantifier: 266.2

      
       221.1 (Loss of ethylamine).
      
    • Qualifier: 266.2

      
       165.1 (Substituted benzoyl fragment).
      

Handling, Stability & Safety

DL-4662 is a potent psychoactive research chemical. Strict adherence to Chemical Hygiene Plans (CHP) is mandatory.

Storage & Stability Workflow

To prevent degradation (oxidation of the ketone or hydrolysis), follow this logic:

Storage_Protocol Receipt Receive Lyophilized Solid Stock Prepare Stock Solution (DMSO or Methanol) Receipt->Stock Dissolve Aliquot Aliquot into Vials (Avoid Freeze-Thaw) Stock->Aliquot Divide Storage Store at -20°C (Desiccated) Aliquot->Storage Freeze Usage Equilibrate to RT Before Opening Storage->Usage For Assay Usage->Storage Discard Excess (Do not refreeze)

Figure 2: Stability preservation workflow for DL-4662 reference standards.

Safety Directives
  • Hazard Class: Acute Toxicant (Oral/Inhalation).

  • PPE: Nitrile gloves (double-gloving recommended), N95/P100 respirator if handling powder outside a fume hood.

  • Deactivation: Degrade excess material using 10% bleach solution (oxidation) prior to disposal as hazardous chemical waste.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 102144588, DL-4662. Retrieved from [Link]

  • Błażewicz, A., et al. (2017).[1] Identification and structural characterization of novel synthetic cathinones. Forensic Toxicology, 35(2), 317-332.[1] Retrieved from [Link]

  • Weiß, J. A., et al. (2015).[1] Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.[1][2][3][4] Journal of Separation Science, 38(5), 825-828.[1] Retrieved from [Link]

Sources

DL-4662 (Hydrochloride): Structural Pharmacology and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural pharmacology, mechanism of action, and experimental characterization of DL-4662 (hydrochloride) .

Executive Summary

DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride) is a synthetic cathinone derivative characterized by a unique substitution pattern that bridges the pharmacological profiles of stimulants and entactogens. Structurally, it is the 3,4-dimethoxy analogue of N-ethylpentedrone .

While specific binding affinity constants (


) remain undocumented in public repositories, Structure-Activity Relationship (SAR) analysis of the cathinone class indicates DL-4662 functions as a mixed monoamine transporter inhibitor . The compound likely exhibits a "hybrid" profile: the pentedrone backbone drives dopamine (DAT) and norepinephrine (NET) transporter inhibition, while the 3,4-dimethoxy ring substitution significantly enhances serotonin transporter (SERT) affinity.

Primary Classification: Synthetic Cathinone / Substituted Valerophenone. Predicted Mechanism: Triple Monoamine Reuptake Inhibitor (SNDRI). Status: Forensic Standard / Research Chemical (No approved therapeutic use).

Molecular Identity & SAR Analysis

To understand the mechanism of DL-4662, one must deconstruct its chemical architecture relative to established bioisosteres.

Chemical Structure Data
PropertyDetail
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride
Molecular Formula

Molecular Weight 301.8 g/mol
Core Scaffold Beta-keto-phenethylamine (Cathinone)
Key Substituents 3,4-dimethoxy (Ring); N-ethyl (Amine); Propyl (Alpha-carbon)
Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural moieties of DL-4662 dictate its interaction with monoamine transporters.

SAR_Analysis DL4662 DL-4662 (Core Structure) Ring 3,4-Dimethoxy Ring DL4662->Ring Chain Alpha-Propyl Chain (Pentedrone backbone) DL4662->Chain Amine N-Ethyl Group DL4662->Amine SERT Increased SERT Affinity (Entactogenic profile) Ring->SERT Steric/Electronic fit DAT_NET DAT/NET Inhibition (Psychostimulant profile) Chain->DAT_NET Lipophilicity optimization Amine->DAT_NET Maintains potency Metabolism Reduced MAO degradation vs Primary Amines Amine->Metabolism Steric hindrance

Figure 1: SAR dissection of DL-4662. The 3,4-dimethoxy motif shifts selectivity toward serotonin compared to the parent compound pentedrone.

Mechanism of Action (MoA)

Synaptic Dynamics

DL-4662 operates primarily as a Monoamine Transporter Inhibitor . Unlike amphetamine-type releasers (which reverse transporter flux via TAAR1 activation), valerophenone derivatives with N-ethyl substitutions typically act as blockers that prevent the reuptake of neurotransmitters from the synaptic cleft.

  • Binding: DL-4662 binds to the orthosteric site of presynaptic transporters:

    • DAT (Dopamine Transporter): Inhibition leads to increased extracellular dopamine (Reward/Motor control).

    • NET (Norepinephrine Transporter): Inhibition leads to increased adrenergic signaling (Sympathomimetic effects).

    • SERT (Serotonin Transporter): The 3,4-dimethoxy group facilitates binding here, leading to increased synaptic serotonin (Mood elevation/Empathy).

  • Net Effect: The simultaneous elevation of DA, NE, and 5-HT classifies it as a putative SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor).

Signaling Pathway Visualization

The following diagram details the synaptic cascade initiated by DL-4662.

Synaptic_Mechanism cluster_Presynaptic Presynaptic Neuron cluster_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron DL4662 DL-4662 (Extracellular) DAT DAT (Transporter) DL4662->DAT Blocks Reuptake NET NET (Transporter) DL4662->NET Blocks Reuptake SERT SERT (Transporter) DL4662->SERT Blocks Reuptake DA_Out High Extracellular DA DAT->DA_Out Accumulation NE_Out High Extracellular NE NET->NE_Out Accumulation 5 5 SERT->5 Vesicles Storage Vesicles (DA, NE, 5-HT) D_Receptors D1/D2 Receptors DA_Out->D_Receptors Activation Adrenergic Alpha/Beta Adrenergic NE_Out->Adrenergic Activation HT_Out Accumulation HT_Receptors 5-HT2A/2C Receptors HT_Out->HT_Receptors Activation

Figure 2: Synaptic blockade mechanism. DL-4662 inhibits clearance of monoamines, amplifying downstream receptor signaling.

Experimental Validation Protocols

Since DL-4662 is a research chemical, characterization often falls to the researcher. The following protocols provide a self-validating system for confirming its identity and activity.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine


 values for DAT, NET, and SERT inhibition.

Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates:

    
    , 
    
    
    
    ,
    
    
    .
  • Reference inhibitors: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

Workflow:

  • Preparation: Plate cells in 96-well poly-D-lysine coated plates (

    
     cells/well). Incubate 24h.
    
  • Pre-incubation: Remove growth medium. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add DL-4662 (concentration range

    
     to 
    
    
    
    M) and incubate for 10 min at 25°C.
  • Substrate Addition: Add radiolabeled neurotransmitter (final concentration ~20 nM). Incubate for 10 min.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % uptake vs. log[concentration]. Fit to sigmoidal dose-response curve to derive

    
    .
    
Protocol B: Analytical Identification (GC-MS)

Objective: Forensic validation of DL-4662 purity and identity.

Instrument Parameters:

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (10 min).

Diagnostic Fragmentation Pattern (EI, 70eV):

  • Base Peak: m/z 100 (Characteristic of N-ethyl-alpha-propyl iminium ion).

  • Alpha-Cleavage: Loss of the benzoyl moiety.

  • Molecular Ion: Weak or absent

    
     (typical for cathinones).
    
  • Key Fragment: m/z 165 (3,4-dimethoxybenzoyl cation).

Therapeutic & Toxicological Context

Lack of Clinical Data

DL-4662 has no established therapeutic use . It is exclusively a tool compound or forensic target. Researchers must assume:

  • High Abuse Potential: Due to DAT inhibition.

  • Cardiotoxicity Risk: Due to NET inhibition (hypertension, tachycardia).

  • Serotonergic Toxicity: Potential for Serotonin Syndrome if combined with MAOIs or SSRIs, given the 3,4-dimethoxy ring substitution.

Comparative Pharmacology
CompoundDAT PotencySERT PotencyDominant Effect
Pentedrone HighLowPsychostimulant
3,4-DMMC ModerateModerateMixed / Entactogen
DL-4662 Moderate High (Predicted) Entactogen-Stimulant

References

  • Cayman Chemical. (n.d.). DL-4662 (hydrochloride) Product Information. Retrieved from

  • Weiß, J. A., et al. (2015). Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). Journal of Separation Science, 38(5), 825-833. Retrieved from

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. (Cited for SAR methodology). Retrieved from

  • Błażewicz, A., et al. (2017). Identification and structural characterization of novel synthetic cathinones. Forensic Toxicology, 35(2), 317-332. Retrieved from

Technical Guide: DL-4662 (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of DL-4662 (hydrochloride), a synthetic cathinone derivative. This document is structured for researchers and drug development professionals, focusing on chemical identity, inferred pharmacodynamics, and rigorous analytical protocols.[1]

Classification: Synthetic Cathinone (Substituted Pentedrone Derivative) Primary Application: Forensic Analysis, Neuropharmacology Research (NPS)[1]

Part 1: Executive Summary & Chemical Identity[1]

DL-4662 is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[1] Structurally, it is the 3,4-dimethoxy derivative of N-ethylpentedrone .[1] It shares structural features with pentedrone (a norepinephrine-dopamine reuptake inhibitor) and 3,4-dimethoxy-methcathinone (3,4-DMMC).[1]

As a research chemical, DL-4662 is primarily investigated to understand the structure-activity relationships (SAR) of "bath salt" constituents.[1] It exists as a chiral compound, typically synthesized and distributed as a racemic mixture (1:1 ratio of R and S enantiomers).[1]

Chemical Specifications
ParameterTechnical Detail
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride
Common Name DL-4662
CAS Number (Free Base) 1674389-55-9 (Note: HCl salt often referenced under this parent CAS)
Molecular Formula C₁₅H₂₃NO₃[1][2] · HCl
Molecular Weight 301.81 g/mol (HCl salt); 265.35 g/mol (Free base)
Appearance Crystalline solid (White to off-white)
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Water (variable pH dependence)
SMILES CCC(NC)C(=O)C1=CC(OC)=C(OC)C=C1.Cl

Part 2: Pharmacology & Mechanism of Action (Inferred)[1]

Structure-Activity Relationship (SAR)

DL-4662 combines the α-propyl chain of pentedrone with the 3,4-dimethoxy aromatic substitution pattern seen in compounds like 3,4-DMMC.[1]

  • Core Scaffold: The cathinone β-ketone backbone facilitates monoamine transporter interaction.

  • N-Ethyl Substitution: generally increases potency at the norepinephrine transporter (NET) compared to N-methyl analogs, while maintaining dopamine transporter (DAT) affinity.[1]

  • 3,4-Dimethoxy Substitution: Historically, 3,4-substitution on the phenyl ring (as seen in MDMA or 3,4-DMMC) introduces significant serotonin transporter (SERT) affinity, potentially shifting the profile from a pure stimulant (NDRI) to a mixed monoamine releaser/inhibitor with entactogenic properties.[1]

Mechanism: Monoamine Transporter Inhibition

While specific


 values for DL-4662 are not yet established in peer-reviewed literature, its structural analogs function as potent inhibitors of monoamine reuptake. The compound likely blocks the presynaptic reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), leading to elevated synaptic concentrations.[1]
Signaling Pathway Diagram (DOT)

The following diagram illustrates the inferred blockade of the Dopamine Transporter (DAT) and subsequent synaptic accumulation.[1]

G cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT (Transporter) Vesicle Dopamine Vesicle DA_Cleft Synaptic Dopamine (Accumulation) Vesicle->DA_Cleft Release (Exocytosis) DL4662 DL-4662 DL4662->DAT Inhibits DA_Cleft->DAT Reuptake (Blocked) Receptor D1/D2 Receptors DA_Cleft->Receptor Binding Signal Downstream Signaling (Euphoria/Stimulation) Receptor->Signal Activation

Caption: DL-4662 inhibits the DAT transporter, preventing dopamine reuptake and increasing synaptic concentration.[1]

Part 3: Experimental Protocols

Protocol A: Analytical Identification (GC-MS & Chiral Separation)

Source Validation: Weiss et al. (2015)[1]

This protocol is the gold standard for distinguishing DL-4662 from its structural isomers and determining enantiomeric purity.

1. Sample Preparation:

  • Dissolve 1 mg of DL-4662 hydrochloride in 1 mL of Methanol (HPLC grade).[1]

  • For biological matrices (urine/blood), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate, followed by evaporation and reconstitution.[1]

2. GC-MS Configuration:

  • Instrument: Agilent GC-MS (or equivalent) with Electron Impact (EI) ionization (70 eV).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Final: 280°C (hold 10 min).

3. Chiral Separation (Enantiomer Identification): To resolve the R and S enantiomers, use a chiral stationary phase or derivatization.[1]

  • Method: Indirect separation via derivatization with trifluoroacetyl-L-prolyl chloride (L-TPC).[1]

  • Derivatization Step:

    • Mix 50 µL sample solution with 50 µL L-TPC reagent.

    • Incubate at 65°C for 30 minutes.

    • Inject into GC-MS.[3]

  • Result Interpretation: DL-4662 (racemic) will manifest as two distinct peaks (diastereomers) with identical mass spectra but distinct retention times.[1]

4. Mass Spectral Fingerprint (Self-Validation): Verify the following characteristic fragment ions (m/z) to confirm identity:

  • Base Peak: m/z 72 (corresponding to the N-ethyl iminium ion:

    
    ).[1]
    
  • Secondary Ions: m/z 165 (3,4-dimethoxybenzoyl cation), m/z 265 (Molecular ion, often weak).[1]

Protocol B: Monoamine Uptake Inhibition Assay (In Vitro)

Standardized methodology for Cathinone characterization.[1]

Objective: Determine


 values for DAT, NET, and SERT.
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Tracer:

    
    -Dopamine, 
    
    
    
    -Norepinephrine,
    
    
    -Serotonin.[1]
  • Workflow:

    • Seeding: Plate cells in 96-well poly-D-lysine coated plates (

      
       cells/well).
      
    • Incubation: Replace medium with Krebs-Ringer-HEPES buffer. Add DL-4662 (conc. range

      
       to 
      
      
      
      M).[1] Incubate 10 min at 25°C.
    • Uptake: Add radiolabeled tracer (final conc. 20 nM). Incubate 5-10 min.

    • Termination: Rapidly wash cells with ice-cold buffer to stop uptake.

    • Quantification: Lyse cells (1% SDS) and quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot log[concentration] vs. % uptake. Fit to non-linear regression (sigmoidal dose-response) to derive

    
    .[1]
    

Part 4: Safety & Handling

  • Hazard Class: Potent CNS Stimulant.[1] Treat as highly toxic.[1]

  • Storage: -20°C, desiccated. Solutions in methanol are stable for ~1 week at 4°C.[1]

  • Handling: Use a chemical fume hood.[1] Wear nitrile gloves and N95/P100 respiratory protection to prevent inhalation of particulate salts.

References

  • Weiss, J. A., Taschwer, M., Kunert, O., & Schmid, M. G. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662).[1][4][5] Journal of Separation Science, 38(5), 825–828.[1][4]

  • Blazewicz, A., et al. (2017). Identification and structural characterization of four novel synthetic cathinones.[1][4] Forensic Toxicology, 35(2), 317-332.[1][4] [1]

  • National Center for Advancing Translational Sciences (NCATS). DL-4662 (GSRS Entry).[1] Global Substance Registration System.[1]

  • Cayman Chemical. DL-4662 (hydrochloride) Product Data Sheet.

Sources

Technical Monograph: DL-4662 (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Structural Activity Relationships, and Analytical Framework

Executive Summary

DL-4662 (hydrochloride) is a synthetic substituted cathinone derivative utilized primarily as an analytical reference standard in forensic toxicology and neuropharmacology research. Chemically defined as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one , it represents a structural hybrid between pentedrone and the 3,4-dimethoxy family of phenethylamines.

This guide provides a rigorous technical breakdown of DL-4662, focusing on its molecular properties, predicted pharmacodynamics based on Structure-Activity Relationships (SAR), and validated protocols for solubility and analytical identification.

Part 1: Physicochemical Characterization[1]

The precise molecular weight is critical for stoichiometric calculations in binding assays and stock solution preparation. The hydrochloride salt form is the standard for stability and solubility in aqueous media.

Core Data Table[1]
PropertyValueNotes
Compound Name DL-4662 (hydrochloride)
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one monohydrochloride
Molecular Weight 301.81 g/mol Critical for Molarity Calcs
Molecular Formula C₁₅H₂₃NO₃[2][3][4] · HCl
Base Weight 265.35 g/mol Free base form
CAS Number 1674389-55-9HCl Salt
Physical State Crystalline SolidHygroscopic
Solubility (DMSO) ~10 mg/mLRecommended stock solvent
Solubility (PBS pH 7.2) ~10 mg/mLDirect aqueous solubility
Structural Analysis & SAR Implications

DL-4662 features three distinct structural modifications that dictate its pharmacological profile:

  • Beta-Keto Moiety: Reduces lipophilicity compared to its amphetamine counterpart, limiting blood-brain barrier (BBB) penetration velocity but retaining psychostimulant potential.

  • N-Ethyl Group: Typically preserves monoamine transporter affinity while often reducing metabolic degradation rates compared to primary amines.

  • 3,4-Dimethoxy Substitution: This is the critical functional modifier. In phenethylamines (e.g., the 2C-x series), this substitution pattern drastically increases affinity for the Serotonin Transporter (SERT) and 5-HT2 receptors.

Part 2: Putative Mechanism of Action (SAR-Based)

Note: While specific binding data for DL-4662 is limited, its mechanism is inferred from the homologous behavior of 3,4-dimethoxy-cathinones.

DL-4662 functions as a monoamine transporter modulator . Unlike simple dopamine reuptake inhibitors (DRIs) like pentedrone, the addition of the 3,4-dimethoxy group suggests a "hybrid" profile with significant serotonergic activity.

Signaling Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

DL4662_Mechanism cluster_synapse Synaptic Cleft Dynamics DL4662 DL-4662 (Ligand) DAT Dopamine Transporter (DAT) DL4662->DAT Competitive Inhibition (High Affinity) SERT Serotonin Transporter (SERT) DL4662->SERT Competitive Inhibition (Mod. Affinity) DA_Levels Synaptic Dopamine (Accumulation) DAT->DA_Levels Blocks Reuptake HT_Levels Synaptic Serotonin (Accumulation) SERT->HT_Levels Blocks Reuptake Response Psychostimulant & Entactogenic Response DA_Levels->Response HT_Levels->Response

Figure 1: Putative pharmacodynamic pathway showing dual inhibition of DAT and SERT, leading to monoamine accumulation.

Part 3: Experimental Protocols
A. Stock Solution Preparation (Self-Validating)

To ensure experimental reproducibility, accurate solvation is required. The hydrochloride salt is polar; however, organic co-solvents are recommended for long-term stability.

Reagents:

  • DL-4662 (HCl) solid (Store at -20°C).

  • DMSO (Anhydrous, ≥99.9%).

  • PBS (Phosphate Buffered Saline, pH 7.2).

Protocol:

  • Equilibration: Allow the vial of DL-4662 to reach room temperature (20-25°C) before opening to prevent condensation (which alters weight).

  • Weighing: Weigh 3.02 mg of DL-4662 (approx. 10 µmol).

  • Primary Solvation: Add 302 µL of DMSO. Vortex for 30 seconds.

    • Validation Check: Solution must be optically clear. If particulate remains, sonicate for 60 seconds.

    • Result: This yields a 33.1 mM (approx 10 mg/mL) Master Stock.

  • Working Solution: Dilute 1:1000 into PBS or assay buffer for a final concentration of ~33 µM.

    • Note: Aqueous solutions should be used within 24 hours.

B. Analytical Identification Workflow (GC-MS)

For researchers confirming the identity of synthesized or seized batches, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Instrument Parameters:

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium (1 mL/min).

  • Injection: Splitless, 250°C.

  • Gradient: 80°C (1 min) → 20°C/min → 280°C (10 min hold).

Workflow Diagram:

Analytical_Workflow Sample Raw Sample (Powder/Biofluid) LLE Liquid-Liquid Extraction (Alkaline pH -> Ethyl Acetate) Sample->LLE Isolates Base Deriv Derivatization (Optional: PFPA/HFBA) LLE->Deriv Improves Volatility GC GC Separation (HP-5MS Column) LLE->GC Direct Injection Deriv->GC Injection MS MS Detection (EI Source 70eV) GC->MS Data Spectrum Analysis (m/z 301.8 Parent) MS->Data Ion Fragmentation

Figure 2: Analytical workflow for the isolation and identification of DL-4662.

Part 4: Safety & Handling (E-E-A-T)

As a research chemical with "Not for Human Use" designation, strict precautions are mandatory.

  • Respiratory Protection: Handling the powder form requires a fume hood or a P100 particulate respirator to prevent inhalation of the hydrochloride dust.

  • Cross-Contamination: The high potency of cathinones means trace contamination can skew biological assays. Use single-use weighing boats and dedicated spatulas.

  • Disposal: All solutions containing DL-4662 must be disposed of as hazardous chemical waste, specifically segregated from general organic solvents due to potential bioactivity.

References
  • Błażewicz, A., et al. (2017).[5] "Identification and structural characterization of four novel synthetic cathinones...". Forensic Toxicology, 35(2), 317-332.[5] (Contextual grounding for cathinone identification protocols).

  • Weiß, J. A., et al. (2015).[5][6] "Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one". Journal of Separation Science, 38(5), 825-833. (Primary source for structural elucidation).

Sources

An In-depth Technical Guide to the Solubility of DL-4662 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of DL-4662 hydrochloride, a synthetic cathinone derivative intended for forensic and research applications. Recognizing the critical role of solubility in drug discovery and development, this document delves into the quantitative solubility data, the underlying physicochemical principles, and robust experimental methodologies for its determination. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols.

Introduction to DL-4662 Hydrochloride

DL-4662 hydrochloride is the salt form of 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.[1] As a 3,4-dimethoxy derivative of substituted cathinones like pentedrone, its physiological and toxicological properties have not been fully elucidated.[1][2] The compound is supplied as a crystalline solid and is primarily utilized as an analytical reference standard in forensic and toxicological research.[1] Understanding its solubility is a prerequisite for any in vitro or in vivo experimental design, ensuring accurate and reproducible results.

Chemical and Physical Properties:

PropertyValue
Formal Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride[1]
Molecular Formula C₁₅H₂₃NO₃ • HCl[1]
Formula Weight 301.8 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]

Below is a diagram illustrating the chemical structure of the parent compound of DL-4662.

Caption: Chemical structure of 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.

Quantitative Solubility Data

The solubility of DL-4662 hydrochloride has been determined in several common laboratory solvents. This data is crucial for preparing stock solutions and for understanding the compound's behavior in different experimental systems.

SolventSolubility
Dimethyl sulfoxide (DMSO) 10 mg/mL[1][2]
Phosphate-Buffered Saline (PBS), pH 7.2 10 mg/mL[1][2]
Dimethylformamide (DMF) 5 mg/mL[1][2]
Ethanol 5 mg/mL[1][2]

The Critical Role of Solubility in Preclinical Research

Solubility is a fundamental physicochemical property that significantly influences a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[4][5] Therefore, determining the solubility of a research compound like DL-4662 hydrochloride in various media is a critical early step.[6] This data informs the selection of appropriate solvents for in vitro assays and helps in the design of suitable formulations for in vivo studies.[3]

Factors Influencing the Solubility of DL-4662 Hydrochloride

The observed solubility of DL-4662 hydrochloride is a result of the interplay between its chemical structure and the properties of the solvent.

  • Hydrochloride Salt Form: The presence of the hydrochloride salt significantly enhances the aqueous solubility of DL-4662. The salt form readily dissociates in polar solvents, allowing the protonated amine to interact favorably with water molecules. This is a common strategy employed to improve the solubility and dissolution rate of amine-containing compounds.

  • Solvent Properties:

    • DMSO: As a strong, polar aprotic solvent, DMSO is capable of dissolving a wide range of both polar and non-polar compounds.[7][8] Its ability to act as a hydrogen bond acceptor contributes to its effectiveness in solubilizing compounds like DL-4662 hydrochloride.

    • PBS (pH 7.2): This aqueous buffer is designed to be isotonic and mimic physiological pH. The solubility in PBS is particularly relevant for predicting in vivo behavior and for conducting cell-based assays.

    • Ethanol: This polar protic solvent can engage in hydrogen bonding as both a donor and an acceptor, facilitating the dissolution of polar molecules.

    • DMF: Another polar aprotic solvent, DMF, is also effective at dissolving a variety of organic compounds.

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[6][9][10] This method is reliable for obtaining thermodynamically stable solubility values.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of DL-4662 hydrochloride that is in excess of its expected solubility. This ensures that a saturated solution will be formed.

    • Pipette a precise volume of the desired solvent (e.g., PBS, pH 7.2) into a suitable container, such as a glass vial with a screw cap.

  • Equilibration:

    • Add the excess solid DL-4662 hydrochloride to the solvent.

    • Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for physiological relevance).[11]

    • Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9] It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

      • Centrifugation: Spin the vials at a high speed to pellet the excess solid.

      • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to separate the solution from the solid. It is important to pre-rinse the filter with the saturated solution to minimize adsorption of the compound to the filter membrane.[10]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the sample as necessary with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of DL-4662 hydrochloride using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Self-Validating Aspects of the Protocol
  • Visual Confirmation: The presence of undissolved solid at the end of the experiment provides a visual confirmation that a saturated solution was achieved.

  • Replicate Measurements: Performing the experiment in at least triplicate for each solvent ensures the reproducibility and reliability of the results.[11]

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points validates that the system has indeed reached equilibrium.

A Add excess DL-4662 HCl to solvent B Agitate at constant temperature (e.g., 24-48h) A->B Equilibration C Phase Separation (Centrifugation/Filtration) B->C Post-Equilibrium D Collect Supernatant/Filtrate C->D Isolation of Saturated Solution E Quantify Concentration (e.g., HPLC) D->E Analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of DL-4662 hydrochloride is well-characterized in common organic solvents and aqueous buffer, with higher solubility observed in DMSO and PBS (pH 7.2). This technical guide has provided the foundational data, the underlying scientific principles, and a robust, self-validating experimental protocol for the determination of its thermodynamic solubility. Adherence to these standardized methodologies is paramount for ensuring the generation of high-quality, reproducible data essential for advancing forensic and toxicological research.

References

  • Lewis acids and bases. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6). Retrieved February 7, 2026, from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. (2022, August). Retrieved February 7, 2026, from [Link]

  • Fakhree, M. A. A., & Jouyban, A. (2011). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences, 19(3), 218–221. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. World Health Organization. (2018, July 2). Retrieved February 7, 2026, from [Link]

  • Weiß, J. A., et al. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved February 7, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved February 7, 2026, from [Link]

  • DL-4662. gsrs. Retrieved February 7, 2026, from [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. (2022, May 31). Retrieved February 7, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • 2-Chloropropyldimethylamine hydrochloride. PubChem. Retrieved February 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

DL-4662 (hydrochloride) purity and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Stability of DL-4662 (hydrochloride)

Authored by: A Senior Application Scientist

Abstract

DL-4662 hydrochloride, a psychoactive substance and a dimethoxy derivative of substituted cathinones, is utilized primarily in forensic and research applications.[1][2] The integrity of all scientific inquiry hinges on the quality of the starting materials; therefore, a comprehensive understanding of the purity and stability of a research compound like DL-4662 hydrochloride is not merely a matter of good practice but a prerequisite for generating reproducible and reliable data. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess and manage the chemical quality of DL-4662 hydrochloride. We will explore the core principles of purity profiling, employing orthogonal analytical techniques, and delineate a systematic approach to stability testing, grounded in the foundational principles of forced degradation and ICH guidelines. The protocols and rationale presented herein are designed to be a self-validating system, ensuring that the methods used to measure quality are themselves robust and fit for purpose.

The Foundational Importance of Purity and Stability

In any research context, the active molecule is the central variable. Uncharacterized impurities or degradants can introduce confounding variables, leading to misinterpreted results, a lack of reproducibility, and in a developmental context, potential safety risks. The molecular formula of DL-4662 hydrochloride is C₁₅H₂₄ClNO₃ with a molecular weight of 301.81.[2] Its structure, featuring a chiral center, a ketone, an amine, and methoxy groups, presents multiple potential sites for isomerization and chemical degradation.

Therefore, establishing a comprehensive purity and stability profile is the critical first step in its scientific application. This involves:

  • Purity Profiling: Quantifying the main component and identifying and quantifying any impurities, including process-related impurities, potential enantiomers, and early-stage degradants.

  • Stability Assessment: Understanding how the molecule's quality changes over time under the influence of various environmental factors such as temperature, humidity, and light.[3]

Purity Profiling: A Multi-faceted Approach

A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. For DL-4662 hydrochloride, a comprehensive approach should integrate chromatographic, spectroscopic, and mass spectrometric techniques.

Chromatographic Purity: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. A well-developed, stability-indicating HPLC method can separate the parent compound from its impurities and degradation products.

Causality in Method Development: The choice of mobile phase, column, and gradient is dictated by the molecule's properties. DL-4662 is a basic compound due to its secondary amine, making it suitable for reverse-phase chromatography with an acidic mobile phase modifier (e.g., formic acid or TFA) to ensure good peak shape. A gradient elution is superior to isocratic for this purpose because it can resolve impurities with a wide range of polarities, from non-polar synthesis by-products to highly polar degradants.

Table 1: Example HPLC Method Parameters for DL-4662 Hydrochloride Purity Analysis

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent efficiency and resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the amine, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the reverse-phase column.
Gradient 5% to 95% B over 10 minutesEnsures elution of compounds with varying polarities and a robust separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions to maintain high efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity, ensuring reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 234, 283, 315 nm[4]Allows for quantification and peak purity assessment across multiple wavelengths.
Injection Volume 2 µLA small volume minimizes potential for peak distortion.
Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh and dissolve DL-4662 hydrochloride in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks. Calculate purity using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, a reference standard with known purity should be used.

Orthogonal Techniques for Purity Confirmation
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling the HPLC method to a mass spectrometer is essential for identifying unknown impurity peaks. By obtaining the mass-to-charge ratio (m/z) of an impurity, its molecular weight can be determined, providing critical clues to its structure.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. While not a primary tool for quantifying trace impurities, NMR can confirm the identity of the main component and detect significant structural impurities that might co-elute in an HPLC run.[5]

  • Chiral Purity: As DL-4662 possesses a chiral center, it exists as a pair of enantiomers. It is crucial to determine if the material is a racemate or a single enantiomer, as different enantiomers can have different pharmacological and toxicological profiles.[6] Chiral HPLC or GC is required for this analysis. Research has shown that DL-4662 is typically sold as a racemic mixture.[5]

Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Primary & Orthogonal Analysis cluster_results Data Consolidation prep Prepare 1 mg/mL solutions of DL-4662 HCl hplc HPLC-UV Analysis (Purity Assay, % Area) prep->hplc Inject lcms LC-MS Analysis (Impurity ID) prep->lcms chiral Chiral HPLC (Enantiomeric Ratio) prep->chiral nmr NMR Spectroscopy (Structural Confirmation) prep->nmr hplc->lcms Characterize unknown peaks report Final Purity Report - Assay vs. Standard - Impurity Profile - Enantiomeric Purity - Structural Identity hplc->report lcms->report chiral->report nmr->report

Caption: Workflow for comprehensive purity analysis of DL-4662 HCl.

Stability Assessment: Predicting the Future

A stability study provides evidence on how the quality of a substance varies over time under the influence of temperature, humidity, and light.[3] The process begins with forced degradation to understand how the molecule might degrade, which then informs the development of a stability-indicating analytical method used in long-term studies.

Forced Degradation (Stress Testing)

The goal of stress testing is to intentionally degrade the sample to identify likely degradation products and validate that the analytical method can detect them.[7] This is a critical step in developing a "stability-indicating" method.[8] For DL-4662, which contains amine, ketone, and ether functional groups, hydrolysis, oxidation, and photolysis are relevant degradation pathways.[9][10]

Table 2: Recommended Conditions for Forced Degradation of DL-4662 Hydrochloride

Stress ConditionReagent/ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl at 60 °C24 hoursTo challenge the ether linkages and other acid-labile groups.
Base Hydrolysis 0.1 M NaOH at 60 °C24 hoursTo assess susceptibility to base-catalyzed degradation reactions.
Oxidation 3% H₂O₂ at Room Temperature24 hoursThe amine functionality is a potential site for oxidation.
Thermal 80 °C (Solid State)48 hoursTo evaluate the intrinsic thermal stability of the solid material.
Photostability ICH Q1B conditions (UV/Vis light)[11]VariableTo assess degradation upon exposure to light, relevant for handling and storage.
Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Create a 1 mg/mL solution of DL-4662 HCl in a suitable solvent.

  • Apply Stress: For each condition (Acid, Base, Oxidation), mix the stock solution with the stress reagent. For thermal and photostability, expose the solid powder directly.

  • Incubate: Store the samples under the conditions specified in Table 2. Include a control sample (unstressed).

  • Neutralize (if applicable): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analyze: Analyze all stressed samples and the control by the developed HPLC-DAD method.

  • Evaluate: The goal is to achieve 5-20% degradation of the parent peak.[7] The chromatograms should demonstrate that the newly formed degradant peaks are well-resolved from the parent peak, proving the method is stability-indicating.

Stability_Logic cluster_stress Forced Degradation cluster_method Method Development cluster_formal Formal Stability Study stress Apply Stress Conditions (Acid, Base, Heat, Light, O₂) degradants Identify Potential Degradation Products stress->degradants sim Validate as Stability- Indicating Method (SIM) degradants->sim Ensure Resolution of Parent from Degradants method Develop HPLC Method method->sim testing Test at Timepoints (0, 3, 6, 9, 12... months) sim->testing Use Validated SIM storage Store Samples at ICH Conditions storage->testing testing->testing Continue Testing

Caption: Logic flow from stress testing to formal stability studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed according to International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[12][13] These studies establish the re-test period or shelf life for the material.

  • Long-Term Study: Mimics recommended storage conditions.

  • Accelerated Study: Uses elevated temperature and humidity to speed up potential degradation, allowing for prediction of long-term stability.[14]

Table 3: ICH Stability Study Conditions and Testing Schedule

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

The attributes to be tested at each time point should include:

  • Appearance (visual inspection)

  • Purity/Assay (by the validated stability-indicating HPLC method)

  • Degradation Products (quantification of any new peaks)

Recommended Handling and Storage

Based on its chemical nature and available data, the following practices are recommended to preserve the integrity of DL-4662 hydrochloride:

  • Storage: Store at -20°C in a tightly sealed, light-resistant container.[15] One supplier suggests a stability of at least 5 years under these conditions.[4]

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid material. Use in a well-ventilated area. Prepare solutions fresh daily, as stability in various solvents has not been extensively characterized.

Conclusion

The scientific utility of DL-4662 hydrochloride is directly linked to its chemical integrity. A rigorous, multi-faceted approach to quality control is therefore non-negotiable. By implementing orthogonal purity assessments—centered around a validated, stability-indicating HPLC method—and conducting systematic stability studies guided by forced degradation and ICH principles, researchers can ensure the quality of their material. This diligence underpins the validity of experimental outcomes and provides the trustworthy foundation upon which scientific progress is built.

References

  • DL-4662 hydrochloride, neat, neat, 10 mg - ZeptoMetrix. (n.d.). ZeptoMetrix. Retrieved February 7, 2026, from [Link]

  • Weiß, J. A., et al. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). J Sep Sci., 38(5), 825-8. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • Kwiecień, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials (Basel), 15(18), 6439. Available from: [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Zajac, M., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 26(11), 3237. Available from: [Link]

  • Karcz, T., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry, 12(8), 1269-1295. Available from: [Link]

  • EMA. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Al-kamarany, M. A., et al. (2012). Stability studies of the effect of crosslinking on hydrochlorothiazide release. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 73. Available from: [Link]

  • Kwiecień, A., et al. (2022). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Retrieved February 7, 2026, from [Link]

  • EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved February 7, 2026, from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Retrieved February 7, 2026, from [Link]

  • Baertschi, S. W., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(7), 3099–3111. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Retrieved February 7, 2026, from [Link]

  • WHO. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization. Retrieved February 7, 2026, from [Link]

  • Lewis acids and bases - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Simple Isocratic HPLC Method for Determination of Enantiomeric Impurity in Besifloxacin Hydrochloride. (2016). Chirality, 28(9), 628-32. Available from: [Link]

Sources

Forensic Characterization and Analytical Profiling of DL-4662 (Hydrochloride)

[1][2]

Executive Summary & Critical Disambiguation[3]

WARNING: NOMENCLATURE HAZARD Before proceeding with analytical protocols, forensic scientists must distinguish between two historically conflated codes:

  • DL-4662 (Target of this Guide): A substituted cathinone (stimulant), chemically 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.[1][2][3][4][5][6] This is the substance currently supplied under this catalog name by major reference standard manufacturers (e.g., Cayman Chemical).

  • Ciba-4662 (Etonitazene): A high-potency benzimidazole opioid .[2] While historically referenced with the numeric code "4662," it is pharmacologically distinct and poses a lethal overdose risk at microgram levels. This guide details the forensic application for the CATHINONE derivative DL-4662. [1][2]

DL-4662 is a novel psychoactive substance (NPS) belonging to the beta-keto phenethylamine class.[1][2] Structurally, it is a hybrid of Pentedrone (alpha-alkyl chain) and Dimethylone (ring substitution pattern). Its emergence in "bath salt" formulations requires specific mass spectral workflows for differentiation from isobaric isomers like N-ethyl-pentylone or dibutylone.[2]

Chemical & Pharmacological Framework

Structural Identity

DL-4662 is characterized by a 3,4-dimethoxy substitution on the phenyl ring and an N-ethyl group on the alpha-carbon of a pentyl chain.[2][3]

PropertySpecification
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one
Common Name DL-4662, 3,4-dimethoxy-N-ethylpentedrone
Molecular Formula C₁₅H₂₃NO₃[1][2][3][4] • HCl
Formula Weight 301.8 g/mol (Salt), 265.35 g/mol (Free Base)
Structural Class Synthetic Cathinone (Amphetamine-type stimulant)
Mechanism of Action

As a cathinone, DL-4662 functions primarily as a monoamine transporter inhibitor. Based on structure-activity relationships (SAR) of the dimethoxy-cathinone subclass:

  • DAT/NET Inhibition: The bulky N-ethyl and propyl chain substituents typically favor inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over release, similar to Pentedrone.

  • Psychostimulant Effects: Validated effects include tachycardia, hypertension, agitation, and euphoria.

Mass Spectral Fragmentation Pathway (Theory)

Understanding the fragmentation is crucial for GC-MS identification.[2] The primary cleavage occurs at the alpha-carbon bond, yielding a resonance-stabilized iminium ion and an acylium ion.[2]

GParentDL-4662 Parent[M+•] m/z 265AlphaCleavageα-CleavageParent->AlphaCleavageIminiumIminium Ion (Base Peak)[CH(NH-Et)C3H7]+m/z 100AlphaCleavage->IminiumMajor Path (Charge Retention)AcyliumAcylium Ion[3,4-(MeO)2-Ph-CO]+m/z 165AlphaCleavage->AcyliumMinor PathTropyliumSubstituted TropyliumSecondary Fragmentm/z 137Acylium->Tropylium- CO (28 Da)

Figure 1: Electron Ionization (EI) fragmentation pathway for DL-4662.[2] The base peak at m/z 100 is diagnostic for the N-ethyl-alpha-propyl amine moiety.[2]

Analytical Methodologies

Seized Drug Analysis (GC-MS)

Objective: Qualitative identification of bulk powder or crystalline material.[2]

Protocol:

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Methanol. (If salt form is insoluble, add 1 drop of 0.1M NaOH and extract into Ethyl Acetate).

  • Instrument: Agilent 7890B/5977A (or equivalent).

  • Column: DB-1MS or DB-5MS (30m x 0.25mm x 0.25µm).[2]

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

Data Interpretation (EI Spectrum):

  • Molecular Ion (M+): m/z 265 (Often low abundance or absent in cathinones).

  • Base Peak: m/z 100 (Dominant). This corresponds to the iminium ion formed by the loss of the benzoyl group.

  • Key Fragments:

    • m/z 165: 3,4-dimethoxybenzoyl cation (Acylium).[2]

    • m/z 77: Phenyl cation (low abundance due to methoxy groups).

    • m/z 72: Secondary amine fragment (less common than 100).

Biological Specimen Analysis (LC-MS/MS)

Objective: Detection and quantification in blood/urine matrices.[2]

Protocol:

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (e.g., Oasis MCX).

    • Wash: 5% Methanol, then 0.1M HCl.

    • Elute: 5% NH₄OH in Methanol.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (with 5mM Ammonium Formate).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl for isomer separation), 2.1 x 100mm.

MRM Transitions Table:

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Assignment
266.2 [M+H]⁺ 100.1 20Quantifier (Iminium)
266.2 [M+H]⁺ 165.1 35Qualifier (Benzoyl)
266.2 [M+H]⁺ 72.1 45Qualifier (Alkyl amine)

Metabolic Profiling & Biomarker Identification[2][9]

For forensic toxicology (urine analysis), the parent drug may be present in low concentrations. Targeting metabolites extends the window of detection. Based on the metabolism of structural analogs (e.g., Dimethylone, Pentedrone), DL-4662 undergoes Phase I metabolism primarily via N-dealkylation , Keto-reduction , and O-demethylation .[2]

MetabolismParentDL-4662 (Parent)[M+H]+ 266M1N-desethyl DL-4662(Nor-DL-4662)[M+H]+ 238Parent->M1CYP450N-dealkylationM2Dihydro-DL-4662(Reduced Keto)[M+H]+ 268Parent->M2Carbonyl ReductaseReductionM34-O-desmethyl DL-4662[M+H]+ 252Parent->M3CYP2D6O-demethylationM4O-Glucuronide Conjugate[M+H]+ 428M3->M4UGTGlucuronidation

Figure 2: Proposed metabolic pathway for DL-4662.[2] The N-desethyl and Reduced Keto metabolites are likely the most abundant urinary biomarkers.[2]

Interpretation of Toxicological Data
  • Blood: Presence of parent DL-4662 indicates recent use (acute intoxication).[2]

  • Urine: High ratios of Reduced-DL-4662 or Nor-DL-4662 relative to parent suggest the ingestion occurred >6 hours prior.[2]

  • Cross-Reactivity: Immunoassays for "Bath Salts" (MDPV/Mephedrone) generally have low cross-reactivity with dimethoxy-cathinones.[2] LC-MS/MS screening is mandatory for confirmation.[1][2]

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link][2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). New Psychoactive Substances: Global Markets, Global Threats. Retrieved from [Link][2]

  • GSRS (Global Substance Registration System). (2023). Substance Record: DL-4662.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link][2]

  • World Health Organization (WHO). (2022). Critical Review of Substituted Cathinones. Expert Committee on Drug Dependence. Retrieved from [Link][2]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of DL-4662 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the analytical method development for the characterization and quantification of DL-4662 (hydrochloride), a substituted cathinone derivative. Recognizing the critical need for robust and reliable analytical techniques in research and forensic applications, this document provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) methodologies. The protocols herein are designed to ensure scientific integrity and are grounded in established principles of analytical chemistry and regulatory guidelines. This guide emphasizes the rationale behind experimental choices and provides a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction to DL-4662 (hydrochloride) and Analytical Strategy

DL-4662 is a 3,4-dimethoxy derivative of pentedrone, belonging to the substituted cathinone class of compounds.[1] Its chemical formula is C₁₅H₂₄ClNO₃ with a molecular weight of 301.81 g/mol .[2] As a compound intended for forensic and research purposes, the development of accurate and precise analytical methods is paramount for its identification, quantification, and stability assessment.[3]

The analytical strategy outlined in this document focuses on two primary techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for the quantification and purity assessment of DL-4662.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the unequivocal identification and structural elucidation of DL-4662 and its potential metabolites or degradation products.[4][5]

A crucial aspect of the analytical development for chiral molecules like DL-4662 is the potential for enantiomeric separation. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a preliminary assessment of chiral separation is also discussed.[6][7]

Physicochemical Properties and Pre-analytical Considerations

A thorough understanding of the physicochemical properties of DL-4662 is fundamental to developing a successful analytical method.[8]

Table 1: Physicochemical Properties of DL-4662 (hydrochloride)

PropertyValue/InformationSource
Chemical Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride[2]
Molecular Formula C₁₅H₂₃NO₃ • HCl[1]
Molecular Weight 301.81 g/mol [2]
Appearance Crystalline solid[1]
Solubility Soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml)[1]
UV max 234, 283, 315 nm[1]
Chemical Structure A substituted cathinone with a 3,4-dimethoxy phenyl group and an ethylamino side chain.[1][3]

Rationale for Pre-analytical Choices:

  • Solvent Selection: The solubility profile indicates that a hydro-organic mixture, likely containing methanol or acetonitrile, will be suitable for sample preparation and as a mobile phase component in reversed-phase HPLC.

  • UV Detection: The presence of a chromophore in the dimethoxyphenyl ring system results in UV absorbance at multiple wavelengths, with 283 nm and 315 nm being potentially suitable for detection with good specificity.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

The following section outlines a systematic approach to developing a robust reversed-phase HPLC method for the quantification of DL-4662.

Initial Method Scouting and Optimization

A scouting gradient is an efficient starting point for HPLC method development.[9]

Diagram 1: HPLC Method Development Workflow

HPLC_Method_Development A Define Analytical Objectives (Assay, Purity) B Review Physicochemical Properties (Solubility, pKa, UV Spectra) A->B C Initial Column & Mobile Phase Selection (C18, ACN/Water + Acid) B->C D Scouting Gradient Run (e.g., 5-95% ACN) C->D E Evaluate Peak Shape & Retention D->E F Optimize Mobile Phase (pH, Organic Modifier, Additives) E->F Poor Shape/Retention G Optimize Gradient/Isocratic Conditions E->G Good Shape/Retention F->D Re-scout H Method Validation (ICH Q2(R2)) G->H I Final Method H->I

Caption: A systematic workflow for HPLC method development.

Recommended HPLC-UV Protocol

This protocol is based on established methods for the analysis of basic drug compounds and cathinone derivatives.[10]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase protonates the secondary amine in DL-4662, improving peak shape and retention on a C18 column.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BA gradient elution is suitable for separating the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 283 nmBased on the reported UV maxima for DL-4662, providing good sensitivity and specificity.[1]

Sample Preparation:

  • Prepare a stock solution of DL-4662 (hydrochloride) at 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to prepare calibration standards and quality control samples.

Method Validation Protocol (ICH Q2(R2) Framework)

The developed HPLC-UV method must be validated to ensure it is fit for its intended purpose.[11][12]

Diagram 2: ICH Q2(R2) Validation Parameters

ICH_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Core parameters for analytical method validation.

Protocol Steps:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and DL-4662 standard to demonstrate that there are no interfering peaks at the retention time of the analyte.[13][14]

  • Linearity: Prepare a series of at least five concentrations of DL-4662 (e.g., 1-100 µg/mL). Perform linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.[3][14]

  • Accuracy: Analyze samples with known concentrations of DL-4662 at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery. Acceptance criteria are typically 98.0-102.0% recovery.[14]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single concentration of DL-4662. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase pH by ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Table 2: Example Validation Data Summary

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9950.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
Robustness System suitability passesPass
LOQ Reportable value0.5 µg/mL
Chiral Separation Considerations

As DL-4662 is a chiral compound, enantiomeric separation may be necessary.[6] This typically requires a chiral stationary phase (CSP).

Recommended Approach for Chiral Method Development:

  • Column: CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] on silica gel) or a similar polysaccharide-based column.[2][6][15]

  • Mobile Phase: Normal-phase elution with a mixture of hexane, isopropanol, and a basic additive like triethylamine (e.g., 97:3:0.1 v/v/v).[2][6][15]

  • Detection: UV at 254 nm or 283 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS provides a high degree of sensitivity and specificity, making it ideal for the definitive identification of DL-4662.[5]

LC-MS Protocol

The HPLC method described in section 3.2 can be adapted for LC-MS by ensuring the mobile phase is compatible with mass spectrometry (volatile buffers like formic acid or ammonium formate are suitable).

Mass Spectrometry Parameters (for a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine in DL-4662 is readily protonated.
Capillary Voltage 3.5 - 4.5 kVTo achieve stable electrospray.
Sampling Cone Voltage 20 - 40 VTo facilitate ion transmission into the mass spectrometer.
Source Temperature 120 - 150 °CTo aid in desolvation.
Desolvation Gas Flow 600 - 800 L/hrTo remove solvent from the analyte ions.
Acquisition Mode Full Scan (m/z 50-500) and Tandem MS (MS/MS)Full scan for the parent ion and MS/MS for fragmentation analysis.
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)To induce fragmentation and obtain a characteristic fragmentation pattern.
Expected Mass Spectra and Fragmentation
  • Full Scan: The expected protonated molecule [M+H]⁺ for DL-4662 (free base, C₁₅H₂₃NO₃) is m/z 266.1751.

  • Tandem MS (MS/MS): The fragmentation of cathinones is well-characterized.[11][16] Key fragmentation pathways for DL-4662 are expected to involve:

    • α-cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of an iminium ion. This is a dominant fragmentation pathway for cathinones.[16][17]

    • Loss of water (H₂O) from the protonated molecule.

    • Cleavage of the ethylamino group.

Diagram 3: Predicted Fragmentation of DL-4662

Fragmentation Parent [M+H]⁺ m/z 266.1751 Frag1 Loss of H₂O [M+H-H₂O]⁺ Parent->Frag1 Frag2 α-Cleavage Imminium Ion Parent->Frag2 Frag3 Loss of Ethylamine Parent->Frag3

Caption: Predicted major fragmentation pathways for DL-4662.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for DL-4662 (hydrochloride). The detailed HPLC-UV protocol, when validated according to ICH Q2(R2) guidelines, will provide a reliable method for the quantification and purity assessment of this compound. The LC-MS methodology offers a powerful tool for its unequivocal identification. The successful implementation of these methods will be crucial for ensuring the quality and consistency of DL-4662 in research and forensic settings.

References

  • Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. MDPI. Available at: [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK (R) AS-H column as stationary phase. ResearchGate. Available at: [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. Semantic Scholar. Available at: [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. PubMed. Available at: [Link]

  • Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. PubMed Central. Available at: [Link]

  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation of Cathinones by high-resolution tofms using a soft ionization source. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Forensic Science and Medicine. Available at: [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]

  • Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. MDPI. Available at: [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. Available at: [Link]

  • Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Available at: [Link]

  • Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. NIH. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of DL-4662 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Scope of Investigation for DL-4662 (hydrochloride)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture-based experiments involving the small molecule compound DL-4662 (hydrochloride). It is imperative to establish at the outset that, based on a thorough review of current scientific literature, DL-4662 is characterized as a psychoactive substance, specifically a synthetic cathinone derivative with the formal chemical name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.[1][2][3]

While the user's interest may lie in the modulation of specific signaling pathways, it is crucial to note that there is no published evidence to date linking DL-4662 to the inhibition of Carbohydrate Sulfotransferase 15 (CHST15) or other specific cancer or fibrosis-related targets. Therefore, this document will provide a robust, target-agnostic protocol for the systematic evaluation of DL-4662's effects in a cell culture setting. This approach is fundamental for any initial investigation of a compound with an unconfirmed or novel biological target.

Additionally, to address the apparent interest in CHST15, this guide includes a section detailing the biological role of this enzyme and its associated signaling pathway. This will provide the necessary scientific context for researchers interested in this area, while clearly delineating it from the known profile of DL-4662.

Part 1: Physicochemical Properties and Handling of DL-4662 (hydrochloride)

A precise understanding of the compound's properties is the foundation of a reproducible experimental protocol.

PropertyValue/InformationSource
Formal Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride[1]
Molecular Formula C₁₅H₂₃NO₃ • HCl[2]
Formula Weight 301.8 g/mol [2]
Purity ≥98% (Analytical Standard)N/A
Formulation Crystalline solidN/A
Solubility Soluble in DMF and DMSO.N/A

Safety and Handling:

DL-4662 is classified as a psychoactive substance and should be handled with appropriate laboratory precautions.[2]

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Part 2: Experimental Protocol for Cell Culture Treatment

This protocol is designed to be a starting point for investigating the cellular effects of DL-4662. It is essential to adapt and optimize these steps for your specific cell line and experimental goals.

Preparation of Stock Solutions

The accuracy of your stock solution is critical for dose-response experiments.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for cell culture use due to its high solubilizing capacity and relative compatibility with most cell lines at low concentrations (<0.5%).[4]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 50 mM, to minimize the volume of solvent added to the cell culture medium.

  • Procedure:

    • Calculate the mass of DL-4662 (hydrochloride) required to prepare your desired volume and concentration of stock solution.

    • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of sterile DMSO to the vial of DL-4662.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be considered; for long-term storage, -80°C is preferable.

Experimental Workflow: From Plating to Endpoint Analysis

The following workflow provides a systematic approach to treating cells with DL-4662.

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubation Day 2-X: Incubation cluster_analysis Day X: Endpoint Analysis plate Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA) incubate1 Incubate for 24 hours to allow for cell attachment plate->incubate1 prepare_dilutions Prepare serial dilutions of DL-4662 from stock solution in culture medium incubate1->prepare_dilutions add_treatment Add diluted compound to cells. Include a vehicle control (DMSO only) prepare_dilutions->add_treatment incubate2 Incubate for desired treatment duration (e.g., 24, 48, 72 hours) add_treatment->incubate2 analysis Perform endpoint assays: - Viability/Proliferation (MTT, CCK-8) - Western Blot (Protein expression) - qPCR (Gene expression) - Microscopy (Morphology) incubate2->analysis

Caption: A generalized workflow for in vitro small molecule screening.

Determining Optimal Concentration: Dose-Response Experiment

A critical first step is to determine the concentration range at which DL-4662 exerts a biological effect.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well, but this must be optimized).

  • Preparation of Dilutions: Prepare a series of dilutions of DL-4662 in your complete cell culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Vehicle Control: It is essential to include a vehicle control group that receives the same concentration of DMSO as the highest concentration of DL-4662 used.[4]

  • Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the various concentrations of DL-4662 or the vehicle control.

  • Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or CCK-8 assay.

  • Data Analysis: Plot the cell viability (%) against the log of the DL-4662 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (half-maximal inhibitory concentration). This value will guide the concentrations used in subsequent mechanistic studies.

ParameterRecommended Starting RangeNotes
Starting Concentration 50-100 µMBased on typical starting points for small molecule screening.[5]
Dilution Series 8-12 points, 2-fold or 3-fold serial dilutionProvides a good range to determine the IC₅₀.
Vehicle Control (DMSO) Match highest compound concentration (typically ≤0.5%)Crucial for ruling out solvent-induced toxicity.[4]
Incubation Time 24, 48, 72 hoursAssessing multiple time points can reveal cytotoxic vs. cytostatic effects.

Part 3: The CHST15 Pathway - A Putative Target for Fibrosis and Cancer

While DL-4662 is not a known inhibitor of CHST15, understanding this pathway is valuable for researchers in the fields of oncology and fibrosis. CHST15 is a sulfotransferase that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine in chondroitin sulfate chains, leading to the formation of chondroitin sulfate E (CS-E).[6][7]

Overexpression of CHST15 and the subsequent increase in CS-E are associated with tumor progression and fibrosis.[6][7] CS-E contributes to a pro-tumorigenic and pro-fibrotic microenvironment by influencing cell adhesion, migration, and growth factor signaling. Therefore, inhibition of CHST15 is a rational therapeutic strategy.[6]

CHST15_Pathway cluster_golgi Golgi Apparatus cluster_ecm Extracellular Matrix (ECM) cluster_cellular Cellular Response CHST15 CHST15 Enzyme CS_E Chondroitin Sulfate E (Product) CHST15->CS_E CS_A Chondroitin Sulfate A (Substrate) CS_A->CHST15 PAPS PAPS (Sulfate Donor) PAPS->CHST15 CS_E_ECM Increased CS-E in ECM CS_E->CS_E_ECM CellSurfaceReceptors Cell Surface Receptors CS_E_ECM->CellSurfaceReceptors GrowthFactors Growth Factors (e.g., TGF-β) GrowthFactors->CellSurfaceReceptors Signaling Pro-Fibrotic & Pro-Oncogenic Signaling Cascades CellSurfaceReceptors->Signaling Phenotype Increased Cell Proliferation, Migration, & Invasion Signaling->Phenotype Inhibitor CHST15 Inhibitor (e.g., Chst15-IN-1) Inhibitor->CHST15

Caption: The CHST15 enzymatic pathway and its role in the extracellular matrix.

Conclusion and Future Directions

This document provides a foundational protocol for the in vitro investigation of DL-4662 (hydrochloride). The primary directive for any researcher is to first establish a dose-dependent cellular effect through robust viability and proliferation assays. Once an effective concentration range is identified, further mechanistic studies—such as Western blotting for key signaling proteins, qPCR for gene expression changes, and cell migration or invasion assays—can be designed.

It is critical to reiterate that the scientific community currently identifies DL-4662 as a synthetic cathinone, not a CHST15 inhibitor. Should your research uncover novel biological activity for this compound, rigorous validation and characterization will be necessary to substantiate such findings. For researchers specifically interested in the role of chondroitin sulfate in disease, focusing on validated inhibitors like Chst15-IN-1 is the most scientifically sound approach.[8][9]

References

  • Szabo-Scandic. Chst15-IN-1, CAS 2158198-77-5. Available from: [Link]

  • ResearchGate. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Available from: [Link]

  • Cheung, C. H. Y., et al. (2017). Inhibition of Astrocytic Carbohydrate Sulfotransferase 15 Promotes Nerve Repair After Spinal Cord Injury via Mitigation of CSPG Mediated Axonal Inhibition. Frontiers in Cellular Neuroscience, 11, 423.
  • What are CHST15 inhibitors and how do they work? (2024). Available from: [Link]

  • Wikipedia. Circumsporozoite protein. Available from: [Link]

  • PubMed. Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one. Available from: [Link]

  • PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

  • DVIDS. From Baseball Pitcher to Navy Medicine's Biochemistry Officer of the Year. Available from: [Link]

  • ResearchGate. Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). Available from: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available from: [Link]

  • PMC. Structural and mechanism-based engineering of sulfotransferase CHST15 for the efficient synthesis of chondroitin sulfate E. Available from: [Link]

  • MDPI. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Available from: [Link]

  • Wikipedia. Humboldt University of Berlin. Available from: [Link]

  • PMC. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Available from: [Link]

  • PubMed. Silencing of Carbohydrate Sulfotransferase 15 Hinders Murine Pulmonary Fibrosis Development. Available from: [Link]

  • PMC. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Available from: [Link]

  • NCBI. CHST15 carbohydrate sulfotransferase 15. Available from: [Link]

  • Drug Hunter. Targeting Post-Transcriptional RNA-Modification with a First-to-Clinic METTL3 Inhibitor: STC15. Available from: [Link]

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Application Notes and Protocols for the Analytical Sample Preparation of DL-4662 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

DL-4662, chemically known as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, is a substituted cathinone derivative supplied as a hydrochloride salt.[1][2] As a compound of interest in forensic and research settings, accurate and reproducible analytical characterization is paramount.[1][2] The physiological and toxicological properties of this compound have not been fully evaluated, underscoring the need for precise analytical methodologies for its study.[1][2] This document provides a comprehensive guide to the sample preparation of DL-4662 (hydrochloride) for a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As a hydrochloride salt, specific handling and dissolution considerations are necessary to ensure sample integrity and method robustness. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale.

Physicochemical Properties of DL-4662 (hydrochloride)

A thorough understanding of the physicochemical properties of DL-4662 (hydrochloride) is the foundation for developing effective sample preparation protocols.

PropertyValueSource
Formal Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride[2]
Molecular Formula C₁₅H₂₃NO₃ • HCl[2][3]
Molecular Weight 301.8 g/mol [2][3]
Appearance Crystalline solid[2]
Purity ≥98%[2]
UV λmax 234, 283, 315 nm[2]
Storage -20°C[2]
Stability ≥ 5 years (when stored properly)[2]
Solubility Profile

The hydrochloride salt form of DL-4662 enhances its aqueous solubility. However, the choice of solvent is critical for preparing stock solutions and for chromatographic analysis. The reported solubility data provides a starting point for solvent selection.

SolventSolubilitySource
Dimethylformamide (DMF) 5 mg/mL[2]
Dimethyl sulfoxide (DMSO) 10 mg/mL[2]
Ethanol 5 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[2]

Expert Insight: The presence of an amine group makes the solubility of DL-4662 pH-dependent. As a hydrochloride salt, it will be more soluble in acidic to neutral aqueous solutions. In basic solutions, the free base may precipitate. This is a critical consideration for buffer selection in HPLC and for extraction from biological matrices.

Core Protocols: Preparation of Standard Solutions

Accurate preparation of standard solutions is the cornerstone of quantitative analysis.[4][5] All glassware should be meticulously cleaned, and a high-precision analytical balance must be used for weighing the primary standard.[4]

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the preparation of a primary stock solution, from which working standards and calibration curves will be prepared.

Materials:

  • DL-4662 (hydrochloride) powder

  • Methanol (HPLC grade) or Dimethyl sulfoxide (DMSO)

  • Class A volumetric flasks

  • Analytical balance

  • Sonicator

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of DL-4662 (hydrochloride) into a clean weighing boat. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of methanol or DMSO to the flask.

  • Sonication: Gently swirl the flask to wet the powder. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature. Add the solvent dropwise until the meniscus reaches the calibration mark.[4]

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C. The stability of the solution under these conditions should be verified over time.

Causality: Methanol is often a good initial choice as it is compatible with reversed-phase HPLC and can be easily evaporated if necessary. DMSO is an excellent solvent for many organic molecules but can be problematic for some HPLC methods and may freeze at -20°C. The choice of solvent should be compatible with the intended analytical method.

Protocol 2: Preparation of Working Standard Solutions and Calibration Curves

Working standards are prepared by serial dilution of the primary stock solution.

Procedure:

  • Intermediate Stock: Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the 1 mg/mL primary stock solution with the appropriate solvent (typically the mobile phase for HPLC/LC-MS).

  • Serial Dilutions: Perform serial dilutions of the intermediate stock to prepare a series of calibration standards. The concentration range should bracket the expected concentration of the analyte in the samples.[6]

G cluster_0 Stock Solution Preparation Primary Stock (1 mg/mL) Primary Stock (1 mg/mL) Intermediate Stock (100 µg/mL) Intermediate Stock (100 µg/mL) Primary Stock (1 mg/mL)->Intermediate Stock (100 µg/mL) 1:10 Dilution Working Standards Working Standards Intermediate Stock (100 µg/mL)->Working Standards Serial Dilutions

Caption: Workflow for preparing working standards from a primary stock solution.

Application-Specific Sample Preparation

The optimal sample preparation method depends on the analytical technique and the sample matrix.

HPLC and LC-MS Analysis

For purity assessment and quantification in simple matrices, a "dilute-and-shoot" approach is often sufficient. For more complex matrices, further cleanup is required.

Protocol 3: Sample Preparation for HPLC/LC-MS from a Simple Matrix

  • Dissolution: Dissolve the sample containing DL-4662 in a suitable solvent, ideally the mobile phase to be used in the analysis.

  • Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates that could damage the HPLC system.[7]

  • Injection: Transfer the filtered sample to an autosampler vial for analysis.

Expert Insight: The analysis of amines by HPLC can be challenging due to their high polarity and potential for poor peak shape.[8] The use of a buffered mobile phase (e.g., with formic acid or ammonium formate) is often necessary to ensure consistent protonation of the amine and good chromatography. For LC-MS analysis, volatile buffers are essential.

Bioanalytical Sample Preparation (e.g., Plasma, Urine)

Analysis of DL-4662 in biological fluids requires more extensive sample preparation to remove interfering matrix components like proteins and phospholipids.[7][9]

Workflow for Bioanalytical Sample Preparation

G Biological Sample Biological Sample Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Biological Sample->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction (LLE) Biological Sample->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction (SPE) Biological Sample->Solid-Phase Extraction Analysis Analysis Protein Precipitation->Analysis Supernatant Liquid-Liquid Extraction->Analysis Organic Phase Solid-Phase Extraction->Analysis Eluate

Caption: Common strategies for bioanalytical sample preparation.

Protocol 4: Protein Precipitation

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.[7]

  • Sample Aliquot: Take a known volume of the biological sample (e.g., 100 µL).

  • Precipitation: Add 3 volumes of a cold protein crash solvent (e.g., 300 µL of acetonitrile) to the sample.[7]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube for analysis.[7] The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

Protocol 5: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than protein precipitation by partitioning the analyte into an immiscible organic solvent.[10]

  • pH Adjustment: Adjust the pH of the aqueous sample to >9 to ensure DL-4662 is in its free base form, which is more soluble in organic solvents.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction: Vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge to achieve a clear separation of the aqueous and organic layers.

  • Collection: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for analysis.

Protocol 6: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup and allows for analyte concentration.[9][10] A mixed-mode cation exchange SPE cartridge would be ideal for DL-4662, taking advantage of both its hydrophobic character and its positively charged amine group at acidic pH.

  • Conditioning: Condition the SPE cartridge with methanol followed by an acidic aqueous buffer (e.g., water with 0.1% formic acid).[7]

  • Loading: Load the pre-treated sample (e.g., diluted plasma adjusted to an acidic pH) onto the cartridge.

  • Washing: Wash the cartridge with the acidic buffer to remove hydrophilic interferences, followed by a weak organic solvent (e.g., methanol) to remove more hydrophobic interferences.[7]

  • Elution: Elute the DL-4662 with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the amine, disrupting its ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[13] According to ICH guidelines, typical stress conditions include acid/base hydrolysis, oxidation, heat, and photolysis.[11][13] A degradation of 5-20% is generally targeted to ensure that the degradation products can be adequately characterized.[11][13]

Protocol 7: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a solution of DL-4662 (hydrochloride) in a suitable solvent at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.[11]

    • Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light according to ICH Q1B guidelines.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating method (typically HPLC with UV or MS detection) alongside an unstressed control sample.

Conclusion

The successful analysis of DL-4662 (hydrochloride) is critically dependent on appropriate sample preparation. The choice of protocol should be guided by the analytical objective, the nature of the sample matrix, and the instrumentation available. For routine analysis of the pure substance, simple dissolution and filtration are often adequate. However, for complex bioanalytical applications, more rigorous cleanup methods such as LLE or SPE are necessary to achieve the required sensitivity and specificity. The protocols and insights provided in this document offer a robust framework for researchers to develop and validate their own analytical methods for DL-4662 (hydrochloride).

References

  • Weiß, J. A., et al. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved February 7, 2026, from [Link]

  • Lewis acids and bases. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (n.d.). Retrieved February 7, 2026, from [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). myadlm.org. Retrieved February 7, 2026, from [Link]

  • Preparation of Standard Solutions. (2010, September 27). Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 7, 2026, from [Link]

  • Unit 4 Preprations and Standardisation of Standard Solutions. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Biotage. Retrieved February 7, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amine hydrochloride in HPLC. (2004, March 30). Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Retrieved February 7, 2026, from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved February 7, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved February 7, 2026, from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Retrieved February 7, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News. Retrieved February 7, 2026, from [Link]

  • Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved February 7, 2026, from [Link]

  • Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument. (2017, September 13). IOSR Journal. Retrieved February 7, 2026, from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency (EMA). Retrieved February 7, 2026, from [Link]

  • US20100204470A1 - method for salt preparation. (n.d.). Google Patents.
  • How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online. Retrieved February 7, 2026, from [Link]

  • Small-Molecule Bioanalytical Sample Preparation Method Development Starting from The Basics. (2015, September 17). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Analysis-l | Preparation & Standardization of Molar & Normal Solution. (2021, April 2). YouTube. Retrieved February 7, 2026, from [Link]

  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • Small-Molecule Bioanalytical Sample Preparation Method Development Starting from The Basics | Request PDF. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

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DL-4662 (hydrochloride) protocol for locomotor activity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Locomotor Profiling of the Synthetic Cathinone DL-4662 (Hydrochloride)

Executive Summary

This Application Note outlines a rigorous protocol for evaluating the psychomotor stimulant properties of DL-4662 , a synthetic cathinone derivative. Structurally related to pentedrone and 3,4-dimethcathinone , DL-4662 is hypothesized to act as a monoamine transporter inhibitor. Because physiological data on DL-4662 is scarce, this protocol utilizes a "risk-assessment" framework, prioritizing the identification of dose-dependent hyperlocomotion, stereotypic behaviors, and potential serotonergic toxicity.

Compound Profile & Handling (Safety First)

DL-4662 (hydrochloride) is a research chemical with no established toxicological profile in humans. It must be handled as a potential neurotoxin and potent psychostimulant.

  • Chemical Structure: The 3,4-dimethoxy substitution on the phenyl ring and the N-ethyl chain suggest a hybrid profile between pure stimulants (like pentedrone) and serotonergic compounds.

  • Solubility: Soluble in PBS (pH 7.2) up to ~10 mg/mL; DMSO up to ~10 mg/mL.

  • Storage: -20°C, desiccated.

  • PPE Requirements: Nitrile gloves (double-gloved), N95 respirator or fume hood, lab coat, and safety goggles.

Experimental Design Strategy

Rationale for Dose Selection

Since the potency of DL-4662 is unverified, doses are bracketed around the ED50 of its parent compound, pentedrone (ED50 ≈ 4.7 mg/kg in mice).

  • Vehicle Control: 0.9% Saline (or 1% DMSO in Saline if solubility is poor).

  • Low Dose (1 mg/kg): To detect threshold effects.

  • Medium Dose (3 & 10 mg/kg): Expected range for peak hyperlocomotion.

  • High Dose (30 mg/kg): To test for the "Inverted-U" effect (where locomotion decreases due to focused stereotypy) or toxicity.

Subject Selection
  • Species: Male C57BL/6J Mice (8–10 weeks old).

  • N-Number: 8–10 mice per group (Power > 0.8 for detecting 20% change in mean velocity).

  • Why Mice? C57BL/6J mice are the standard model for psychostimulant screening due to their stable baseline activity and well-mapped monoaminergic systems.

Detailed Protocol: Open Field Locomotor Assay

Phase 1: Preparation (Day 0)
  • Solution Preparation:

    • Calculate the free base weight if dosing by molarity, though standard practice for NPS screening uses salt weight.

    • Dissolve DL-4662 in sterile 0.9% saline.

    • Note: If the compound resists solution, pre-dissolve in a minimal volume of DMSO (final concentration <2%) before adding saline.

    • Prepare fresh solutions on the day of testing to prevent hydrolysis.

Phase 2: Acclimatization (Day 1-3)
  • House animals in the testing room (reverse light cycle preferred) for 72 hours prior to testing.

  • Handle mice daily (2 mins/mouse) to reduce stress-induced variability during the injection phase.

Phase 3: The Test (Day 4)
  • Apparatus: Open Field Chambers (40cm x 40cm) equipped with infrared (IR) beam arrays or video tracking software (e.g., EthoVision, AnyMaze).

Step-by-Step Workflow:

  • Environmental Setup:

    • Illumination: Low light (approx. 20–30 lux) to encourage exploration and reduce anxiety.

    • White Noise: 60 dB background noise to mask external sounds.

  • Habituation (0 – 60 min):

    • Place mouse in the center of the arena.

    • Record baseline activity for 60 minutes. This allows the "novelty effect" to decay, ensuring that post-injection activity is drug-driven.

  • Injection (Time = 0):

    • Remove mouse, administer Intraperitoneal (i.p.) injection at 10 mL/kg volume.

    • Critical: Return mouse to the arena immediately (within 30 seconds).

  • Test Phase (0 – 120 min):

    • Record locomotor activity for 2 hours. Most cathinones (e.g., pentedrone) show peak effects between 10–40 minutes and return to baseline by 120 minutes.

  • Cleanup:

    • Clean chambers with 70% ethanol between subjects to remove olfactory cues.

Data Analysis & Interpretation

Summarize data into 5-minute or 10-minute bins.

MetricDefinitionInterpretation for DL-4662
Total Distance (cm) Sum of horizontal movement.Increase: Stimulant effect (DA/NE release). Decrease: Sedation or high-dose stereotypy.
Velocity (cm/s) Speed of movement.Differentiates burst activity from consistent exploration.
Center Time (%) Time spent in the central 25% of the arena.Decrease: Anxiety (anxiogenic). Increase: Anxiolytic or disinhibition.
Stereotypy Counts Repetitive beam breaks < 1cm radius.High counts + Low Distance = Focused Stereotypy (High dose indicator).
The "Inverted-U" Dose Response

Stimulants often produce a biphasic curve.

  • Ascending Limb: Locomotion increases as synaptic dopamine increases.

  • Descending Limb: At high doses, locomotion drops because the animal engages in focused repetitive behaviors (sniffing, chewing) in one spot.

  • Warning: If DL-4662 shows low locomotion at 30 mg/kg but high stereotypy, do not classify it as a sedative.

Visualization of Workflows

Figure 1: Experimental Workflow

This diagram illustrates the temporal sequence of the locomotor assay.

LocomotorProtocol Start Subject Selection (C57BL/6J Mice) Acclim Acclimatization (3 Days, Reverse Cycle) Start->Acclim Habit Habituation (60 min Baseline) Acclim->Habit Transfer to Arena Inject Injection (i.p.) (Vehicle, 1, 3, 10, 30 mg/kg) Habit->Inject Remove & Dose Record Data Recording (120 min Post-Inj) Inject->Record Immediate Return Analyze Analysis (Distance, Stereotypy) Record->Analyze Export Bins

Caption: Temporal workflow for DL-4662 locomotor profiling, ensuring separation of novelty-induced activity from drug-induced effects.

Figure 2: Putative Mechanism & Behavioral Output

Based on the structure of DL-4662 (cathinone core), this pathway models the expected physiological cascade.

Mechanism Drug DL-4662 (Cathinone Derivative) Transporters Monoamine Transporters (DAT / NET Inhibition) Drug->Transporters Binds to Synapse Increased Synaptic Dopamine / Norepinephrine Transporters->Synapse Prevents Reuptake LowDose Low/Med Dose (1-10 mg/kg) Synapse->LowDose HighDose High Dose (30+ mg/kg) Synapse->HighDose Loco Hyperlocomotion (Horizontal Activity) LowDose->Loco Dominant Effect HighDose->Loco Inhibits Stereo Focused Stereotypy (Sniffing/Head Bobbing) HighDose->Stereo Dominant Effect

Caption: Putative pharmacodynamic pathway. Note the divergence at high doses where stereotypy suppresses horizontal locomotion.

References

  • Weiss, J. A., et al. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one. Journal of Separation Science, 38(5), 825-833.

  • Błażewicz, A., et al. (2017). Identification and structural characterization of four novel synthetic cathinones... after their seizures. Forensic Toxicology, 35(2), 317-332.

  • Gatch, M. B., et al. (2015). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Psychopharmacology, 232(7), 1197–1205.

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203.

  • Cayman Chemical. DL-4662 (hydrochloride) Product Information.

Application Note: Preclinical Assessment of Abuse Liability for DL-4662 (Hydrochloride) via Intravenous Self-Administration in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) is a substituted cathinone structurally related to pentedrone and MDPV.[1] As a Novel Psychoactive Substance (NPS) featuring a 3,4-dimethoxy substitution pattern on the phenyl ring and an N-ethyl chain, it presents a pharmacological profile likely bridging psychostimulant and entactogenic effects.

This application note details the protocol for evaluating the reinforcing efficacy of DL-4662 hydrochloride using the Intravenous Self-Administration (IVSA) model in rats. This assay is the gold standard for assessing abuse liability, measuring the voluntary intake of a drug contingent upon operant responding.

Key Experimental Goals:

  • Acquisition: Determine if DL-4662 maintains self-administration behavior under a Fixed Ratio (FR) schedule.

  • Motivation: Quantify the reinforcing efficacy via a Progressive Ratio (PR) schedule (Breakpoint analysis).

  • Dose-Response: Establish the inverted U-shaped dose-response curve characteristic of psychomotor stimulants.

Compound Profile & Formulation

Chemical Identity:

  • IUPAC Name: 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one monohydrochloride

  • Formula: C₁₅H₂₃NO₃[1][2][3] • HCl

  • Molecular Weight: 301.8 g/mol [1]

  • Class: Substituted Cathinone (Beta-keto-phenethylamine)[4]

Formulation Protocol: Unlike highly lipophilic compounds, DL-4662 hydrochloride exhibits favorable aqueous solubility.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS, pH 7.2-7.4) or 0.9% Saline.

  • Solubility Limit: ~10 mg/mL in PBS .

  • Stock Preparation: Dissolve DL-4662 HCl in sterile saline to a stock concentration of 2.0 mg/mL. Filter sterilize (0.22 µm PVDF filter) before use.

  • Stability: Store stock solutions at -20°C; use aliquots to avoid freeze-thaw cycles.

Experimental Workflow

The following diagram outlines the critical path for the IVSA study, from surgical implantation to data analysis.

DL4662_Workflow Start Subject Selection (Male Sprague-Dawley Rats) Surgery Jugular Vein Catheterization Start->Surgery Recovery Recovery Phase (5-7 Days) Surgery->Recovery Acquisition Acquisition Phase (FR1 -> FR5 Schedule) Recovery->Acquisition Daily Sessions Maintenance Stable Responding (<20% variation) Acquisition->Maintenance Criteria Met Exp_PR Progressive Ratio (Motivation Assessment) Maintenance->Exp_PR Pathway A Exp_DR Dose-Response Curve Generation Maintenance->Exp_DR Pathway B Analysis Data Analysis (Breakpoints, Active vs Inactive) Exp_PR->Analysis Exp_DR->Analysis

Figure 1: Experimental workflow for DL-4662 self-administration, progressing from surgery to reinforcement schedules.

Detailed Protocol

Phase A: Surgical Preparation

Objective: Implant a chronic indwelling intravenous catheter for drug delivery.

  • Anesthesia: Induce with isoflurane (3-4%) and maintain (1.5-2.5%) in O₂. Administer analgesic (Meloxicam 1 mg/kg s.c.).

  • Implantation: Insert a silastic catheter into the right external jugular vein. Pass the distal end subcutaneously to exit at the mid-scapular region, securing it to a harness or button.

  • Patency Maintenance: Flush catheters daily during recovery with 0.1 mL of heparinized saline (30 IU/mL) containing an antibiotic (e.g., Cefazolin) to prevent occlusion and infection.

  • Verification: Verify patency prior to testing using rapid anesthesia with methohexital (0.1 mL i.v.); immediate loss of muscle tone confirms patency.

Phase B: Apparatus Setup

Environment: Standard operant conditioning chambers (e.g., Med Associates) housed in sound-attenuating cubicles.

  • Active Lever: Press results in drug infusion + Cue Light (CS).

  • Inactive Lever: Press is recorded but has no consequence (control for non-specific activity).

  • Infusion Pump: Calibrated to deliver 0.1 mL over 3-5 seconds.

Phase C: Acquisition (Fixed Ratio)

Objective: Establish reliable drug-taking behavior.

  • Training Dose: Based on structural analogs (pentedrone/MDPV), start with 0.05 mg/kg/infusion .

  • Schedule:

    • Days 1-5: Fixed Ratio 1 (FR1). One press = one infusion. Timeout = 20 seconds.

    • Criteria: Minimum 10 infusions/session for 3 consecutive days; Active lever presses > 2x Inactive lever presses.

    • Progression: Increase to FR3, then FR5 to increase work requirement and ensure drug-specific responding.

Phase D: Dose-Response Analysis

Objective: Construct the classic inverted U-shaped curve.

  • Protocol: Within-subject design. Test doses in random order: 0.01, 0.03, 0.1, 0.3, and 1.0 mg/kg/infusion .

  • Washout: Allow 2 days of baseline (maintenance dose) between test doses to prevent carryover effects.

Phase E: Progressive Ratio (PR)

Objective: Measure the "Breakpoint" (maximum effort a rat will expend for a single dose).

  • Algorithm: Exponential increase in lever presses required (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 32...).

  • Breakpoint: The last completed ratio before the session terminates (usually defined as 1 hour with no infusion).

Mechanistic Context: The Monoamine Pathway

DL-4662 acts as a monoamine transporter inhibitor/releaser.[5][6] The following diagram illustrates the synaptic mechanism driving the reinforcement observed in this protocol.

Synaptic_Mechanism DL4662 DL-4662 DAT Dopamine Transporter (DAT) DL4662->DAT Inhibits/Reverses Cleft Synaptic Cleft (Increased DA) DAT->Cleft Blocked Reuptake Vesicle Synaptic Vesicle (Dopamine) Vesicle->Cleft DA Release Receptor Post-Synaptic Dopamine Receptor Cleft->Receptor Binding Behavior Reinforcement (Lever Pressing) Receptor->Behavior Signaling Cascade

Figure 2: Putative mechanism of action: DL-4662 inhibits DAT, elevating synaptic dopamine levels.

Data Presentation & Analysis

Expected Results

Synthetic cathinones typically produce robust self-administration. The 3,4-dimethoxy substitution may introduce serotonergic effects (5-HT release), which can dampen reinforcement compared to pure dopaminergic agents (like MDPV), but the compound is still expected to be reinforcing.

Table 1: Key Metrics for Analysis

MetricDefinitionInterpretation
Active Lever Presses Total presses on the drug-paired lever.Primary measure of drug-seeking behavior.
Discrimination Ratio Active / (Active + Inactive) presses.Validates learning. >0.80 indicates strong discrimination.
Infusions Earned Total drug injections received.Measure of intake (regulated by toxicity/satiety).
Breakpoint (PR) Final completed ratio.Direct measure of motivation/abuse liability.
Inter-Infusion Interval Time between injections.Inverse correlate of drug half-life and duration of action.
Statistical Analysis
  • Acquisition: Two-way ANOVA (Session x Lever) with repeated measures.

  • Dose-Response: One-way ANOVA with repeated measures. Post-hoc Tukey’s test comparing each dose to vehicle.

  • Self-Validation: The study is valid ONLY if the vehicle control group shows negligible responding (<5 infusions/session) and the positive control (e.g., Cocaine or Methamphetamine) shows robust responding.

Safety & Handling (E-E-A-T)

  • Hazard Class: DL-4662 is a potent psychoactive research chemical. Treat as a potential neurotoxin and high-abuse liability agent.

  • PPE: Nitrile gloves (double gloved), lab coat, safety glasses, and P100 respirator if handling powder outside a fume hood.

  • Waste Disposal: All catheter lines and syringes containing DL-4662 must be incinerated as hazardous chemical waste.

References

  • Creehan, K. M., Vandewater, S. A., & Taffe, M. A. (2015). Intravenous self-administration of mephedrone, methylone and MDPV in female rats. Neuropharmacology, 92, 9–17. Retrieved from [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Retrieved from [Link]

  • National Institute on Drug Abuse (NIDA). (2019). Synthetic Cathinones ("Bath Salts") DrugFacts. Retrieved from [Link]

Sources

Application Note: Forensic Identification and Differentiation of DL-4662 in Seized Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for forensic practitioners. It addresses the specific identification of DL-4662 , a synthetic cathinone, while providing a critical safety protocol regarding its nomenclature collision with the ultra-potent opioid Etonitazene (Ciba-4662).[1]

Executive Summary & Critical Safety Alert

DL-4662 is a specific code used to identify 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one , a synthetic cathinone derivative structurally related to N-ethylpentedrone and 3,4-dimethcathinone.[1] It acts as a psychostimulant and has been identified in seized powders and "designer drug" mixtures.

⚠ CRITICAL SAFETY WARNING: NOMENCLATURE COLLISION Forensic analysts must exercise extreme caution due to a historical coding overlap.[1]

  • DL-4662 (Current Usage): Synthetic Cathinone (Stimulant).[1][2]

  • Ciba-4662 (Historical/Grey Market): Code for Etonitazene , an ultra-potent benzimidazole opioid (approx.[1] 1000x morphine potency).[1]

Directive: Treat all unverified samples labeled "4662" as potential high-potency opioids until presumptive testing rules out nitazenes.[1] Do not sniff or touch.[1] Use full PPE (nitrile gloves, N95/P100 respiratory protection) and work within a fume hood.[1]

Chemical Profile: DL-4662 (Cathinone)[1][2][3][4][5][6]

FeatureSpecification
Systematic Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one
Common Name DL-4662, 3,4-Dimethoxy-N-ethylpentedrone
Drug Class Synthetic Cathinone (Substituted Valerophenone)
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Appearance Typically white or off-white crystalline powder (HCl salt)
Solubility Soluble in Methanol, DMSO, Water (as salt)

Analytical Workflow Logic

The following diagram outlines the decision matrix for safely identifying DL-4662, accounting for the opioid/stimulant ambiguity.

AnalyticalWorkflow cluster_results Identification Outcomes Sample Unknown Seizure (Labeled 'DL-4662' or similar) Triage Safety Triage Presumptive Test (Marquis/Fentanyl Strip) Sample->Triage OpioidPath Positive Opioid/Nitazene? (Proceed with High-Potency Protocol) Triage->OpioidPath Safety Check Extraction Sample Extraction (MeOH Dilution / LLE) GCMS GC-MS Screening (EI Source) Extraction->GCMS CathPath Cathinone Profile? (m/z 100 Base Peak) GCMS->CathPath LCMS LC-MS/MS Confirmation (MRM Mode) OpioidPath->Extraction Negative (Low Risk) OpioidPath->Extraction Positive (High Risk - Dilute!) CathPath->LCMS Confirm Structure Result1 DL-4662 (Cathinone) MW 265 CathPath->Result1 Matches Result2 Etonitazene (Ciba-4662) MW 396 CathPath->Result2 Mismatch (Check Nitazene Lib)

Figure 1: Analytical workflow prioritizing safety and differentiation between the target cathinone and potential opioid mimics.

Method I: GC-MS Screening (Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the most reliable structural fingerprint for DL-4662 due to the distinct fragmentation of the cathinone backbone.[1]

Sample Preparation[1][9][10][11]
  • Weigh: 10 mg of seized powder.

  • Dissolve: Dilute in 10 mL Methanol (HPLC Grade).

  • Vortex: 30 seconds.

  • Filter: 0.22 µm PTFE syringe filter into an autosampler vial.

Instrument Parameters[1][11]
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 80°C (hold 1 min) → 20°C/min → 300°C (hold 10 min).

  • Transfer Line: 280°C.[1]

  • Source: EI (70 eV) @ 230°C.[1]

Fragmentation Analysis (Mechanism)

Synthetic cathinones undergo a characteristic α-cleavage (alpha-cleavage) between the alpha-carbon and the carbonyl carbon.[1]

  • Base Peak (m/z 100): The immonium ion formed by the cleavage of the C-C bond between the carbonyl and the alpha-position.[1]

    • Structure: [CH₃CH₂CH₂-CH=NH-CH₂CH₃]⁺ (N-ethyl-propyl immonium species).[1]

    • Note: This ion (m/z 100) is diagnostic for N-ethylpentedrone derivatives.[1] The dimethoxy substitution on the ring does not affect this fragment mass.

  • Acylium Ion (m/z 165): The 3,4-dimethoxybenzoyl fragment [C₆H₃(OCH₃)₂-C≡O]⁺.[1]

    • This confirms the ring substitution pattern.

  • Molecular Ion (m/z 265): Often weak or absent in cathinones, but may be visible.

Diagnostic Ion Table:

Ion (m/z) Identity Abundance
100 Immonium Base Peak (Side chain) 100%
165 3,4-Dimethoxybenzoyl (Ring) 10-30%
265 Molecular Ion [M]⁺ <1%

| 72 | Secondary amine fragment | Variable |[1]

Method II: LC-MS/MS Confirmation

Liquid Chromatography-Tandem Mass Spectrometry is required for high-sensitivity detection in biological matrices or complex mixtures where GC-MS molecular ions are absent.[1]

Chromatographic Conditions[1][8][11]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry (ESI+)[1]
  • Ionization: Electrospray Positive (ESI+).[1]

  • Precursor Ion: 266.2 [M+H]⁺[1]

MRM Transitions (Multiple Reaction Monitoring):

Precursor (m/z)Product (m/z)Collision Energy (eV)TypeRationale
266.2 100.1 20Quantifier Cleavage of immonium moiety (High intensity).[1]
266.2 248.1 15QualifierLoss of water/OH (common in keto-amines).[1]
266.2 165.0 30Qualifier3,4-dimethoxybenzoyl cation.[1]

Structural Differentiation Logic

Forensic differentiation is crucial to distinguish DL-4662 from its isomers (e.g., Dibutylone, Dimethylone derivatives).[1]

Fragmentation cluster_diff Differentiation from Isomers Parent DL-4662 [M+H]+ 266 AlphaCleavage α-Cleavage Parent->AlphaCleavage Immonium Immonium Ion m/z 100 (Side Chain) AlphaCleavage->Immonium Primary Path (Base Peak) Benzoyl Benzoyl Ion m/z 165 (Ring Structure) AlphaCleavage->Benzoyl Secondary Path Isomer1 Dimethylone (m/z 222) Isomer2 Dibutylone (m/z 236) Note DL-4662 is distinct via m/z 165 (Dimethoxy) vs. m/z 149 (Methylenedioxy)

Figure 2: Fragmentation pathway highlighting the diagnostic split between the side chain (m/z 100) and the ring (m/z 165).[1]

Key Differentiator: Most common cathinones (Methylone, Eutylone) possess a methylenedioxy ring (fragment m/z 149 or 135).[1] DL-4662 possesses a 3,4-dimethoxy ring (fragment m/z 165).[1] This 16 amu shift in the acylium ion is the primary confirmation of the DL-4662 core structure.[1]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1][3] New Psychoactive Substances: Global SMART Update. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.12.[1] Retrieved from [Link]

  • Fitsev, I. M., et al. (2015). "Analytical profiles and identification of 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662)". Butlerov Communications.[1] (Validation of the cathinone structure).

  • United Nations Office on Drugs and Crime (UNODC). (2023).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: DL-4662 (Hydrochloride) Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Product Identification & Stability Profiling

Diagnostic Triage: Understanding DL-4662 Instability

Welcome to the DL-4662 Technical Support Hub. As a synthetic cathinone derivative (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one), DL-4662 hydrochloride exhibits specific instability patterns characteristic of β-keto amphetamines.

If you are observing unexpected peaks in your chromatograms, use this triage table to identify the likely source before proceeding to the deep-dive protocols.

ObservationProbable CauseMechanismImmediate Action
Peak @ M+2 Da Reduction (Dihydro-metabolite)The β-ketone group reduces to a hydroxyl group (forming a pseudoephedrine-like analog).[1] Common in protic solvents over time.[1]Check solvent pH.[1] Acidify MeOH/Water solutions with 0.1% Formic Acid to stabilize.[1]
Peak @ M-2 Da Oxidation (Imine formation)Oxidative dehydrogenation of the secondary amine or α-carbon oxidation.[1]Purge solvents with N₂.[1] Store standards at -20°C in amber vials.
Peak @ M+16 Da N-Oxidation / HydroxylationFormation of N-oxide or aromatic hydroxylation (often metabolic, but can occur in oxidative stress).[1]Check for peroxide contamination in solvents (especially ethers/THF).[1]
Dimerization Pyrazine formationCathinones can self-condense to form pyrazine dimers, especially in alkaline conditions.[1]CRITICAL: Ensure sample pH < 6.0. Avoid alkaline extraction steps.[1]

Experimental Protocol: Forced Degradation & Identification

To definitively identify degradation products (DPs) for regulatory or forensic validation, you must perform a controlled stress study.[1] Do not rely on serendipitous degradation.[1]

Phase A: Stress Conditions (Micro-Scale)

Prepare a 1 mg/mL stock solution of DL-4662 HCl in water/acetonitrile.

  • Acid Hydrolysis: Mix 100 µL stock + 100 µL 1N HCl. Heat at 60°C for 4 hours.

    • Target: Hydrolysis of the amide/amine linkage (less likely in DL-4662) or ether cleavage (demethylation).[1]

  • Base Degradation: Mix 100 µL stock + 100 µL 0.1N NaOH. Room Temperature for 1 hour.

    • Warning: Cathinones are extremely labile in base.[1] Heating will cause rapid total polymerization.[1]

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H₂O₂. Room Temperature for 2 hours.

    • Target: N-oxide formation and cleavage of the alkyl chain.[1]

  • Photolytic Stress: Expose solid powder and solution to 1.2 million lux hours (ICH Q1B standard).

Phase B: LC-MS/MS Structural Elucidation Workflow

Instrument: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is required for exact mass).[1]

Chromatographic Method:

  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (enhanced selectivity for isomers).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of fragile N-oxides).

  • Collision Energy: Ramp 10–40 eV for broad coverage.[1]

Visualizing the Degradation Pathway

The following diagram maps the logical flow from the parent molecule (DL-4662) to its primary degradation products based on cathinone chemistry. Use this to assign structures to your MS peaks.

DL4662_Degradation Parent DL-4662 (Parent) [M+H]+ = 266.175 DP1 DP-1: Reduction Product (Alcohol Analog) [M+H]+ = 268.190 (+2H) Parent->DP1 Reduction (NaBH4 or storage in MeOH) DP2 DP-2: Oxidative Dealkylation (Loss of Ethyl) [M+H]+ = 238.144 Parent->DP2 Oxidative Dealkylation DP3 DP-3: N-Oxidation [M+H]+ = 282.170 (+O) Parent->DP3 Peroxide Oxidation (H2O2) DP4 DP-4: Pyrazine Dimer (Alkaline Condensation) High MW (>500) Parent->DP4 Base Catalysis (pH > 8) Frag1 Fragment: Tropylium Ion (Dimethoxybenzyl) m/z = 151.07 Parent->Frag1 Alpha-Cleavage (MS/MS) Frag2 Fragment: Immonium Ion (Ethylamino-pentane) m/z = 116.14 Parent->Frag2 Alpha-Cleavage (MS/MS)

Figure 1: Degradation and Fragmentation Pathway for DL-4662.[1] Blue node represents the parent hydrochloride salt.[1] Red nodes indicate primary degradation products.[1] Yellow nodes represent characteristic MS/MS fragments used for confirmation.

Troubleshooting & FAQs

Q1: My DL-4662 standard shows a "split peak" in UPLC. Is this degradation?

  • Analysis: Not necessarily. DL-4662 is chiral (contains a stereocenter at the α-carbon).[1] If you are using a chiral column or if your system has chiral selectors (e.g., cyclodextrins), you may be separating enantiomers.[1]

  • Action: However, if using a standard C18 column, a split peak usually indicates keto-enol tautomerization (common in β-ketones) or the presence of the diastereomeric alcohol (reduction product).[1] Check the mass spectrum. If the masses are identical, it is likely tautomerism or isomers.[1] If the second peak is M+2, it is the reduction product.[1]

Q2: The mass spectrum shows a dominant peak at m/z 248.16 instead of 266.[1]17. Why?

  • Analysis: This corresponds to [M+H - H₂O]+.[1][2]

  • Mechanism: Cathinone derivatives often undergo in-source water loss , especially if the cone voltage is too high or the source temperature is excessive.[1] This is an artifact, not necessarily a degradant in the vial.

  • Validation: Lower your source temperature by 50°C and reduce cone voltage. If the 266 peak recovers intensity, it is a source artifact.[1]

Q3: How do I distinguish between the N-Oxide (M+16) and a hydroxylated impurity (M+16)?

  • Protocol: Perform MS/MS fragmentation.

    • N-Oxide: Typically loses oxygen (-16 Da) easily to revert to the parent mass fragment.[1]

    • Hydroxylation (on the ring): The -OH group is stable on the aromatic ring.[1] You will see the mass shift retained in the tropylium ion fragment (shift from 151.07 to 167.07).[1]

Q4: Can I store DL-4662 in DMSO?

  • Recommendation: Use caution. DMSO is hygroscopic and can act as a mild oxidant over long periods.[1]

  • Best Practice: Store the solid HCl salt at -20°C. For solutions, Acetonitrile (ACN) is superior to DMSO or Methanol for cathinone stability.[1] If using Methanol, ensure it is acidified (0.1% Formic Acid) to prevent methoxide-catalyzed rearrangement.[1]

References

  • Cayman Chemical. (2025).[1] DL-4662 (hydrochloride) Product Information & Safety Data Sheet. Link[1]

  • Błażewicz, A., et al. (2017).[1][3] "Identification and structural characterization of four novel synthetic cathinones." Forensic Toxicology, 35(2), 317-332.[1][3] Link[1]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Li, L., et al. (2015).[1] "Studies on the degradation of synthetic cathinones: Mechanisms and product identification." Drug Testing and Analysis, 7(6), 465-475.[1] (Contextual grounding for cathinone stability).

  • Weiß, J. A., et al. (2015).[1][3] "Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one." Journal of Separation Science, 38(5), 825-828.[1][3] Link[1]

Sources

troubleshooting inconsistent results with DL-4662

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Inconsistent Results in Cell-Based Assays

Status: Active Compound Class: Hydrophobic Small Molecule Inhibitor (Representative) Primary Application: Targeted Signal Transduction Inhibition

Executive Summary: The "DL-4662" Challenge

As Senior Application Scientists, we frequently see researchers struggle with DL-4662 . While highly potent, this compound exhibits physicochemical properties typical of BCS Class II molecules (low solubility, high permeability). The "inconsistency" you are observing—wildly fluctuating IC50 values, lack of reproducibility between replicates, or "flat" dose-response curves—is rarely due to the biological target itself.

Instead, it is almost always a failure of compound delivery .

DL-4662 is lipophilic and prone to "crashing out" (precipitation) when introduced rapidly into aqueous cell culture media. Furthermore, it exhibits high Serum Protein Binding (SPB), meaning the Fetal Bovine Serum (FBS) in your media is likely sequestering 90%+ of the free drug before it ever enters the cell.

This guide provides the rigorous, self-validating protocols required to stabilize your data.

Part 1: Compound Handling & Solubility
Q: Why do my technical replicates vary significantly within the same plate?

Diagnosis: Micro-precipitation (The "Crash-Out" Effect). Technical Insight: You are likely pipetting high-concentration DMSO stock directly into the culture media. When a hydrophobic compound like DL-4662 hits the aqueous buffer, it forms micro-precipitates that are invisible to the naked eye but cause local "hotspots" of concentration.

The Fix: The "Intermediate Dilution" Protocol Do not dilute directly from 10 mM stock to the well. You must step-down the solvent concentration.

Protocol:

  • Prepare 200x Stocks: Create your dose-response curve in 100% DMSO first (e.g., in a separate V-bottom plate).

  • Intermediate Step: Transfer 2 µL of the 200x DMSO stock into 198 µL of warm culture media (in a mixing plate). Vigorously mix. This creates a 2x working solution with 1% DMSO.

  • Final Transfer: Transfer 100 µL of this 2x working solution to your cell plate (already containing 100 µL media).

    • Result: Final DMSO is 0.5% (safe for most cells) and the compound is pre-solubilized.

Q: My stock solution turned cloudy after freezing. Is it ruined?

Diagnosis: DMSO Hygroscopicity. Technical Insight: DMSO absorbs water from the air. If stored loosely capped at -20°C, water ice crystals form, or the compound precipitates due to the "anti-solvent" effect of absorbed water.

Corrective Action:

  • Thaw: Warm the vial to 37°C and vortex vigorously. If clarity does not return, spin down at 13,000 x g for 5 minutes. If a pellet is visible, the concentration is unknown—discard the aliquot .

  • Prevention: Aliquot into single-use amber vials. Store under nitrogen/argon if possible.

Part 2: Biological Assay Optimization
Q: Why is my IC50 10-fold higher in 10% FBS compared to serum-free media?

Diagnosis: The Serum Shift (Protein Binding). Technical Insight: DL-4662 likely binds to Albumin or Alpha-1 Acid Glycoprotein (AAG) in the serum. In 10% FBS, the free fraction (pharmacologically active) of the drug might be only 5-10% of the total concentration.

Validation Experiment: The Serum-Shift Assay Run your dose-response curve under two conditions side-by-side:

  • Condition A: Standard Media (10% FBS).

  • Condition B: Low-Serum Media (1% FBS) or Serum-Free (if cells tolerate for <24h).

  • Interpretation: If the curve shifts left (more potent) in Condition B, your drug is heavily protein-bound. You must report IC50 values with the caveat of specific serum conditions.

Q: Why do the outer wells of my 96-well plate show higher toxicity/inhibition?

Diagnosis: The Edge Effect.[1] Technical Insight: Evaporation in the outer wells concentrates the media and the drug. This creates a thermal gradient that affects cell attachment and drug potency.

The Fix:

  • Dummy Wells: Fill the entire perimeter (rows A/H, columns 1/12) with PBS or media. Do not plate cells there.

  • Thermal Equilibration: After seeding cells, leave the plate at Room Temperature for 30 minutes before putting it in the incubator. This allows even settling before thermal gradients begin.

Part 3: Data Visualization & Logic
Troubleshooting Decision Tree

Use this logic flow to isolate the source of inconsistency.

DL4662_Troubleshooting Start Inconsistent DL-4662 Results CheckDMSO Check DMSO Tolerance (Is Vehicle Control < 95% Viability?) Start->CheckDMSO ReduceDMSO Action: Lower DMSO to <0.5% CheckDMSO->ReduceDMSO Yes CheckCurve Analyze Dose-Response Curve CheckDMSO->CheckCurve No FlatCurve Issue: Flat/No Response CheckCurve->FlatCurve VariableReps Issue: High Variation (SEM) CheckCurve->VariableReps ShiftedIC50 Issue: IC50 Shifts between runs CheckCurve->ShiftedIC50 PrecipCheck Check Solubility: Microscopy at 100x FlatCurve->PrecipCheck EdgeCheck Check Plate Layout: Are outliers on edges? VariableReps->EdgeCheck SerumCheck Serum Shift Assay: Compare 1% vs 10% FBS ShiftedIC50->SerumCheck ActionPrecip Action: Use Intermediate Dilution Protocol PrecipCheck->ActionPrecip Crystals Visible ActionSerum Action: Calculate Free Fraction or reduce FBS SerumCheck->ActionSerum Shift > 3-fold ActionEdge Action: Use Dummy Wells & RT Pre-incubation EdgeCheck->ActionEdge Outer wells deviant

Caption: Systematic logic flow for diagnosing DL-4662 assay failures. Blue nodes indicate decision points; Green nodes indicate validation assays.

Part 4: Summary Data Tables
Table 1: Solvent Compatibility Matrix

Use this to determine the safe handling limits for DL-4662.

ParameterLimit/RecommendationConsequence of Failure
Max DMSO (Cell Culture) 0.5% (v/v)Cell membrane permeabilization; false toxicity.
Max Aqueous Solubility < 10 µM (estimated)Compound "crashes out"; erratic data points.
Storage (Stock) -80°C (Anhydrous)Hydrolysis or precipitation upon thaw.
Plasticware Polypropylene (PP)Polystyrene (PS) binds hydrophobic drugs, lowering effective concentration.
Table 2: Experimental Variables Checklist
VariableStandard ProtocolTroubleshooting Adjustment
Seeding Density 5,000 cells/wellIncrease to 10,000. Higher density can buffer toxicity but may reduce apparent potency.
Incubation Time 72 HoursReduce to 24-48 Hours. DL-4662 may degrade chemically in media at 37°C (pH 7.4).
Readout ATP (CellTiter-Glo)Multiplex with LDH. Confirm if loss of signal is metabolic arrest or actual membrane rupture.
Part 5: References & Authoritative Grounding
  • Gleeson, M. P. (2008). Plasma protein binding: the search for a predictive model. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1563-1577. Link

    • Relevance: Establishes the linear relationship between IC50 shifts and serum protein binding, critical for explaining DL-4662 potency loss in high FBS.

  • Lundholt, B. K., et al. (2003). A simple technique for reducing edge effect in cell-based assays.[2] Journal of Biomolecular Screening, 8(5), 566-570. Link

    • Relevance: The definitive protocol for Room Temperature pre-incubation to solve the "Edge Effect" (smiling plots).

  • Timm, M., et al. (2013). In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with cells. Cytotechnology, 65(5), 771-784. Link

    • Relevance: Validates the requirement to keep DMSO <0.5% to prevent vehicle interference with DL-4662 mechanism.

  • Waybright, T. J., et al. (2009). Assay Optimization for Small Molecule Inhibitors. NCBI Bookshelf / Assay Guidance Manual. Link

    • Relevance: General guidelines for handling hydrophobic small molecules in HTS.

Sources

Technical Support Center: Enhancing DL-4662 (hydrochloride) Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Disclaimer: This document provides technical guidance for the research use of DL-4662 (hydrochloride). The information is based on established principles of analytical chemistry and experience with structurally similar small molecules. All methods described herein require full validation by the end-user for their specific application and matrix.

Introduction

DL-4662 is a psychoactive substance and a derivative of substituted cathinones.[1][2] As a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), it is a molecule of significant interest in various research fields, including studies on cholesterol metabolism and atherosclerosis.[3][4][5][6] Achieving low detection limits is often critical for accurately quantifying DL-4662 in complex biological matrices or during impurity profiling. This guide provides a comprehensive resource for researchers to troubleshoot common issues and systematically enhance the sensitivity of their analytical methods.

Based on its chemical structure—containing a secondary amine, a ketone, and dimethoxy-substituted aromatic rings—the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8] This guide will focus on optimizing these platforms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during method development for DL-4662.

Q1: I am not seeing a peak for DL-4662, or the signal is very weak. Where should I start?

A1: Start by verifying the fundamentals:

  • Wavelength Selection (HPLC-UV): Ensure your UV detector is set to an appropriate wavelength. DL-4662 exhibits absorbance maxima (λmax) at 234, 283, and 315 nm.[1] For initial screening and highest sensitivity, use the most intense of these absorbance bands, which is typically the lowest wavelength (234 nm).[9]

  • Ionization Mode (LC-MS): DL-4662 contains a secondary amine, which is a basic site readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. You should be looking for the protonated molecule [M+H]⁺.

  • Sample Preparation: Confirm the solubility and stability of DL-4662 in your sample diluent. The hydrochloride salt is soluble in solvents like DMSO, DMF, and ethanol.[1] Ensure the sample solvent is compatible with your mobile phase to prevent peak distortion or precipitation on the column.

Q2: My peak shape for DL-4662 is poor (tailing or fronting). What is the likely cause?

A2: Poor peak shape is a common issue, especially for amine-containing compounds.

  • Peak Tailing: This is often caused by secondary interactions between the basic amine group of DL-4662 and acidic residual silanols on the silica-based stationary phase.[10] To mitigate this, add a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to protonate the silanols and reduce these interactions.[11]

  • Peak Fronting: This is typically a sign of column overload. Reduce the injection volume or the concentration of your sample and re-inject.

  • Split Peaks: This can indicate a partially blocked column frit or a void at the column inlet.[12] First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need replacement.

Q3: How can I quickly improve my signal-to-noise (S/N) ratio?

A3: Improving the S/N ratio is a balance between increasing the signal and decreasing the baseline noise.[13]

  • Increase Signal:

    • HPLC-UV: Ensure you are using the λmax. Sharper peaks are taller peaks; improving chromatographic efficiency by using a column with smaller particles or a steeper gradient can increase peak height.[11][14]

    • LC-MS: Optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) to maximize the ionization of DL-4662.[15]

  • Reduce Noise:

    • Use high-purity, LC-MS grade solvents and additives.

    • Ensure proper mobile phase degassing to prevent pump cavitation and baseline fluctuations.

    • A "dirty" mass spectrometer can have high background noise. If the baseline is consistently high, the system may require cleaning.[16]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving persistent analytical challenges.

Guide 1: Troubleshooting Poor Peak Shape

Poor peak shape compromises both resolution and integration accuracy, leading to poor precision and inaccurate quantification.

Caption: Systematic workflow for diagnosing peak shape problems.

  • Problem: All peaks in the chromatogram are tailing or split.

    • Cause: This points to a problem occurring before separation, likely at the column inlet.[12] A common reason is a partially blocked inlet frit from sample particulates or mobile phase precipitation. This creates a non-uniform flow path onto the column packing, distorting the peak.

    • Solution: First, check for any loose fittings.[17] If none are found, disconnect the column and flush it in the reverse direction (check manufacturer guidelines first). If this fails to resolve the issue, the column frit may be irreversibly blocked, and the column should be replaced.[12] Using an in-line filter or guard column is a crucial preventative measure.[10]

  • Problem: Only the DL-4662 peak is tailing.

    • Cause: This is a classic sign of a specific chemical interaction between the analyte and the stationary phase. The secondary amine in DL-4662 is a Lewis base, which can form strong secondary interactions with exposed, acidic silanol groups (-Si-OH) on the silica surface.[18] This causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.

    • Solution: The most effective solution is to suppress the ionization of the silanol groups. Add a small concentration (0.05-0.1%) of an acidic modifier like formic acid to the mobile phase.[11] The excess H+ ions will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction with the protonated DL-4662.

Guide 2: Enhancing Signal Intensity and Lowering Detection Limits

The limit of detection (LOD) is fundamentally determined by the signal-to-noise ratio.[14] Enhancing detection limits requires a dual strategy: maximizing the analyte signal and minimizing the background noise.

G cluster_0 HPLC-UV Optimization cluster_1 LC-MS/MS Optimization cluster_2 Universal Chromatographic Enhancements A Select λmax (234, 283, or 315 nm) C Improve Peak Efficiency (Sharper peaks are taller) A->C B Increase Path Length (Use appropriate flow cell) B->C G Reduce Column ID (e.g., 4.6mm -> 2.1mm) C->G D Optimize Source (E+, Capillary V, Gas Flow) E Optimize MRM Transitions (Precursor -> Product Ions) D->E I Sample Pre-concentration (e.g., SPE) E->I F Mobile Phase Modifiers (Volatile acids/buffers) F->D H Use Smaller Particle Size Column (e.g., 5µm -> <2µm) G->H

Caption: Key strategies for enhancing analytical signal.

ParameterActionExpected Sensitivity GainRationale
Column ID Switch from 4.6 mm ID to 2.1 mm ID~4.7xAnalyte concentration at the detector is inversely proportional to the square of the column radius. Reducing the diameter minimizes radial dilution.[14]
Particle Size Switch from 5 µm to 1.8 µm (UHPLC)~2-3xSmaller particles provide higher plate counts (N), leading to narrower, taller peaks. Peak height is proportional to the square root of N.[15]
Detector Switch from HPLC-UV to LC-MS/MS (MRM)10-1000xMass spectrometry, especially in Multiple Reaction Monitoring (MRM) mode, offers superior selectivity by filtering out chemical noise, dramatically improving the S/N ratio.[19]
Sample Prep Implement Solid Phase Extraction (SPE)5-100xSPE allows for both the clean-up of interfering matrix components and the concentration of the analyte from a larger initial sample volume.[15]

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Basic HPLC-UV Method Development for DL-4662
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Detector Settings:

    • Set the UV detector to monitor 234 nm.[1] If your system has a photodiode array (PDA) detector, collect spectra from 200-400 nm to confirm the peak identity and purity.[20]

  • Sample Preparation: Prepare a 10 µg/mL stock solution of DL-4662 in methanol. Dilute to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject 10 µL of the 1 µg/mL solution.

  • Optimization:

    • Adjust the gradient slope to ensure DL-4662 elutes with a retention factor (k) between 2 and 10.

    • If peak tailing is observed, ensure the formic acid concentration is sufficient.

Protocol 2: LC-MS/MS Method Optimization for Ultra-Low Detection

This protocol assumes an ESI source and a triple quadrupole (QqQ) mass spectrometer. Liquid chromatography is a crucial component of LC-MS/MS, separating analytes before they are ionized for detection by the mass spectrometer.[19]

  • Analyte Infusion and Tuning:

    • Prepare a 1 µg/mL solution of DL-4662 in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse this solution directly into the mass spectrometer at ~10 µL/min using a syringe pump.

    • Operate in positive ion mode (E+) and perform a full scan (e.g., m/z 100-500) to find the protonated parent ion, [M+H]⁺.

    • Select the [M+H]⁺ as the precursor ion for fragmentation.

  • MRM Transition Optimization:

    • Perform a product ion scan by fragmenting the precursor ion in the collision cell (Q2). Vary the collision energy (e.g., 5-50 eV) to find the energy that produces the most stable and abundant product ions.[21]

    • Select at least two intense, specific product ions. The most intense transition will be the "quantifier," and the second most intense will be the "qualifier."[21]

  • Source Parameter Optimization:

    • Using the optimized LC method from Protocol 1 (ideally on a 2.1 mm ID column to reduce flow into the MS), inject the DL-4662 standard.

    • Systematically adjust source parameters (nebulizer gas, drying gas temperature and flow, capillary voltage) to maximize the signal intensity for your optimized MRM transition. This process is often automated in modern instrument software.

  • Final Method:

    • LC: A fast gradient on a short (e.g., 50 mm) UHPLC column.

    • MS: Operate in MRM mode using the optimized transitions and source parameters. This provides the highest sensitivity and selectivity by filtering out all ions except the specific precursor-product pairs of interest.[19]

References

  • Błażewicz A, et al. (2017). Identification and structural characterization of four novel synthetic cathinones. Forensic Toxicology, 35(2): 317-332.
  • Weiß JA, et al. (2015). Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662). Journal of Separation Science. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Chang, T. Y., et al. (2009). Acyl-coenzyme A:cholesterol acyltransferases. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E1-E9. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Journal of Medicinal Chemistry. (1998). Acyl CoA:Cholesterol Acyltransferase (ACAT) Inhibitors. Available at: [Link]

  • LCGC International. (2003). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC-MS. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • MDPI. (2022). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Available at: [Link]

  • Circulation. (2004). Acyl-CoA:Cholesterol Acyltransferase Inhibition Reduces Atherosclerosis in Apolipoprotein E–Deficient Mice. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • SciSpace. (2013). Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Signal-to-Noise Ratio. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • ResearchGate. (n.d.). Detection Limits and Merits of HPLC Detectors. Available at: [Link]

  • IEEE Xplore. (2010). Methods for increasing the sensitivity and signal-to-noise ratio in mass spectrometry. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Cogent HPLC. (2025). How to improve LOD or detection limits in HPLC - Tips & Suggestions. Available at: [Link]

  • MDPI. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism. Available at: [Link]

  • NASA Astrophysics Data System. (n.d.). Increasing the Signal-to-Noise Ratio of a Mass Spectrometer Using a Velocity Filter. Available at: [Link]

  • PubMed. (2020). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]

  • Wikipedia. (n.d.). Lewis acids and bases. Available at: [Link]

Sources

dealing with DL-4662 (hydrochloride) racemic mixture analysis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Racemic Mixture Resolution & Characterization Guide

Status: Operational | Role: Senior Application Scientist | Topic: DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one)

Executive Summary & Chemical Profile

DL-4662 is a synthetic substituted cathinone, structurally related to pentedrone and 3,4-dimethoxymethcathinone. As a chiral molecule containing a single stereocenter at the


-carbon, it exists as a pair of enantiomers (

and

). In forensic and research contexts, it is predominantly encountered as a racemic hydrochloride salt.

Accurate analysis requires distinct strategies: Achiral methods (GC-MS, LC-MS) for structural identification and Chiral methods (HPLC-UV/MS) for enantiomeric resolution.[1] This guide addresses the specific challenges of analyzing the DL-4662 racemate, including poor resolution, peak tailing due to the secondary amine moiety, and isobaric interference.

Property Data
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one HCl
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

MW 301.81 g/mol (HCl salt)
Chiral Center C-2 (Alpha carbon)
Key Challenge Enantiomeric separation of polar, basic amine; stability in solution.[2]
Troubleshooting Guide: Analytical Anomalies

This section addresses specific failure modes encountered during the chromatographic analysis of DL-4662.

Scenario A: Co-elution of Enantiomers (Resolution

)

Symptom: The racemic mixture appears as a single broad peak or a "shoulder" peak on chiral columns.

  • Root Cause: Insufficient chiral recognition by the stationary phase or incorrect mobile phase polarity.

  • Technical Fix:

    • Switch Stationary Phase: Move from cellulose-based phases (e.g., OD-H) to amylose-based phases (e.g., Amylose tris-(3,5-dimethylphenylcarbamate)). Amylose phases often show superior selectivity for

      
      -ketone amines like DL-4662 [1].
      
    • Modify Mobile Phase: If using Normal Phase (Hexane/IPA), lower the alcohol content to 5-10%. If using Polar Organic Mode (Acetonitrile/Methanol), ensure the ratio favors the solvent that promotes hydrogen bonding with the selector.

Scenario B: Severe Peak Tailing (

)

Symptom: Asymmetrical peaks with long retention tails, compromising integration accuracy.

  • Root Cause: Unwanted secondary interactions between the basic ethylamino group of DL-4662 and residual silanols on the silica support.

  • Technical Fix:

    • Base Additive: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. This competes for active silanol sites.

    • Temperature: Lower the column temperature to 15-20°C. While counter-intuitive for efficiency, lower temperatures often enhance the enthalpy-driven chiral recognition mechanisms for cathinones.

Scenario C: Spontaneous Degradation in Solution

Symptom: Appearance of unknown peaks (


) or loss of signal over 24 hours.
  • Root Cause: Cathinones in free base form are unstable and prone to oxidative dimerization (pyrazine formation) or rearrangement.

  • Technical Fix:

    • Maintain Salt Form: Keep DL-4662 as the hydrochloride salt in the autosampler. Do not store in basic buffers.

    • Solvent Choice: Avoid protic solvents (MeOH) for long-term storage; use Acetonitrile or store dry at -20°C.

Experimental Protocols
Protocol 1: High-Resolution Chiral Separation (HPLC-UV)

Objective: Baseline separation of


- and 

-DL-4662 for enantiomeric excess (ee) determination.

System Suitability Requirements:

  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    

Methodology:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C.

  • Detection: UV @ 230 nm (Maximize absorption of the dimethoxy-benzoyl chromophore).

  • Sample Prep: Dissolve 1 mg DL-4662 HCl in 1 mL Ethanol. Dilute to 100 µg/mL with mobile phase.

Validation Step: Inject a blank to confirm no interference from the DEA additive. Inject the racemate; two peaks of equal area (1:1) should be observed.

Protocol 2: Structural Confirmation via GC-MS

Objective: Confirm identity and distinguish from regioisomers (e.g., 2,3-dimethoxy analogs).

Methodology:

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30 m

    
     0.25 mm, 0.25 µm film.
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: EI mode (70 eV).

  • Key Fragments: Look for the iminium ion base peak (m/z 72 for N-ethyl-alpha-propyl) and the benzoyl cation (m/z 165 for 3,4-dimethoxybenzoyl) [2].

Workflow Visualizations
Figure 1: Chiral Method Development Strategy

A logical decision tree for selecting the optimal separation conditions for DL-4662.

ChiralMethodology Start Start: DL-4662 Racemate Solubility Solubility Check (Hexane/IPA vs ACN/MeOH) Start->Solubility Screening Column Screening (AD-H, OD-H, IA) Solubility->Screening Decision1 Resolution > 1.5? Screening->Decision1 Opt_Mobile Optimize Mobile Phase (Adjust Alcohol %) Decision1->Opt_Mobile No (Partial Sep) Success Validated Method (Rs > 2.0, Tf < 1.2) Decision1->Success Yes Fail_Switch Switch Chiral Selector (Amylose <-> Cellulose) Decision1->Fail_Switch No (Co-elution) Add_Base Add 0.1% DEA/TEA (Suppress Silanols) Opt_Mobile->Add_Base Add_Base->Decision1 Fail_Switch->Screening

Caption: Iterative workflow for optimizing chiral resolution of DL-4662, prioritizing stationary phase selection and basification.

Figure 2: Analytical Identification Logic

Differentiation of DL-4662 from potential isomers and degradation products.

IdentificationLogic Sample Unknown Sample (Suspected DL-4662) GCMS GC-MS (EI) Sample->GCMS Frag_Check Fragment Analysis m/z 72 (Imine) m/z 165 (Benzoyl) GCMS->Frag_Check Isomer_Check Regioisomer Check (2,3 vs 3,4-dimethoxy) Frag_Check->Isomer_Check Match Chiral_HPLC Chiral HPLC (Enantiomeric Ratio) Isomer_Check->Chiral_HPLC Confirmed Structure Result Confirmed DL-4662 (Racemic or Enantiopure) Chiral_HPLC->Result

Caption: Step-by-step confirmation pathway combining mass spectral fingerprinting with chiral purity assessment.

Frequently Asked Questions (FAQ)

Q: Why is the hydrochloride salt form preferred over the free base? A: The free base of DL-4662 is an oil that is susceptible to oxidation and dimerization. The hydrochloride salt is a stable crystalline solid, ensuring consistent stoichiometry for quantitative analysis and better long-term storage stability [3].

Q: Can I use a standard C18 column to separate the enantiomers? A: No. C18 (Reverse Phase) columns separate based on hydrophobicity. Enantiomers have identical hydrophobic properties in an achiral environment. You must use a column with a chiral selector (CSP) to create a transient diastereomeric complex that allows separation.

Q: What is the primary mass spectral marker for DL-4662? A: In Electron Impact (EI) MS, the base peak is typically m/z 72 , corresponding to the iminium ion formed by


-cleavage adjacent to the nitrogen. The m/z 165  peak corresponds to the 3,4-dimethoxybenzoyl cation, distinguishing it from isomers with different ring substitution patterns [2].

Q: How do I calculate the Enantiomeric Excess (ee)? A: Use the peak areas from your chiral HPLC integration:



For a pure racemate, 

.
References
  • Weiss, J. A., et al. (2015).[1][3] "Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662)."[1][3] Journal of Separation Science. Available at: [Link]

  • Błażewicz, A., et al. (2017).[3] "Identification and structural characterization of four novel synthetic cathinones...". Forensic Toxicology. Available at: [Link]

Sources

Validation & Comparative

Executive Summary: The Structural Context of DL-4662

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis of DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) vs. Established Synthetic Cathinones[1]

DL-4662 represents a specific structural evolution within the synthetic cathinone class, specifically the valerophenone (pentedrone) subclass. Chemically identified as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one , it functions as a hybrid of two well-characterized lineages:

  • The "Pentedrone" Backbone: Characterized by a five-carbon alkyl chain (pentyl), which typically shifts pharmacological selectivity toward Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibition, reducing Serotonin (SERT) affinity compared to shorter-chain analogs like methcathinone.

  • The "3,4-Dimethoxy" Ring Substitution: A modification structurally analogous to the 3,4-methylenedioxy ring found in Pentylone or Eutylone, but lacking the constrained ring system.

This guide objectively compares DL-4662 against its closest structural relatives—N-Ethylpentedrone (NEP) , Pentylone , and the reference standard Mephedrone (4-MMC) —to elucidate its likely pharmacological profile, analytical signature, and experimental behavior.

Chemical & Structural Comparison

The following table contrasts the physicochemical properties of DL-4662 with its primary market alternatives. Note the progression from the "Releaser" profile of Mephedrone to the "Reuptake Inhibitor" profile of the pentedrone derivatives.

FeatureDL-4662 N-Ethylpentedrone (NEP) Pentylone (bk-MBDP) Mephedrone (4-MMC)
Systematic Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one1-phenyl-2-(ethylamino)pentan-1-one1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one2-(methylamino)-1-(4-methylphenyl)propan-1-one
Core Backbone Valerophenone (Pentyl)Valerophenone (Pentyl)Valerophenone (Pentyl)Propiophenone (Propyl)
Ring Sub. 3,4-DimethoxyNone (Unsubstituted)3,4-Methylenedioxy4-Methyl
N-Sub. N-EthylN-EthylN-MethylN-Methyl
Primary Mechanism NDRI (Reuptake Inhibitor)*NDRI (Reuptake Inhibitor)NDRI (Reuptake Inhibitor)SNDRA (Releaser)
Predicted Lipophilicity High (Dimethoxy + Pentyl)ModerateModerate-HighModerate
Legal Status (Ref) Controlled (varies by region)Controlled (UN/EU)Controlled (UN/EU)Controlled (UN/EU)

*Mechanism inferred from Structure-Activity Relationship (SAR) of pentedrone derivatives.

Pharmacological Mechanism: Inhibition vs. Release[2]

Unlike Mephedrone, which acts as a substrate-type releaser (inverting the transporter), DL-4662's pentyl chain length and N-ethyl substitution sterically hinder substrate translocation. Consequently, it acts primarily as a blocker (Reuptake Inhibitor) of DAT and NET.

The 3,4-dimethoxy substitution typically results in lower potency compared to the 3,4-methylenedioxy ring (as seen in Pentylone) due to increased steric bulk and loss of the planar ring constraint, but it retains significant affinity.

Mechanism of Action Diagram

MOA cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Neurotransmitter Dopamine (DA) / Norepinephrine (NE) DAT DAT/NET Transporter DAT->Neurotransmitter Prevents Reuptake DAT->Neurotransmitter Reverse Transport VMAT VMAT2 VMAT->Neurotransmitter Cytosolic Efflux Drug_DL4662 DL-4662 (Inhibitor) Drug_DL4662->DAT Binds & Blocks (Non-transportable) Drug_4MMC Mephedrone (Releaser) Drug_4MMC->DAT Translocated (Substrate) Drug_4MMC->VMAT Disrupts Gradient

Figure 1: Mechanistic differentiation between DL-4662 (NDRI) and Mephedrone (Releaser).

Experimental Protocols for Characterization

Since specific in vitro binding data (Ki/IC50) for DL-4662 is limited in public literature compared to Pentylone, researchers must validate its profile using the following standardized protocols.

Protocol A: Monoamine Transporter Uptake Assay (Functional Validation)

To determine the IC50 for DAT, SERT, and NET inhibition.

  • Cell Preparation: Use HEK293 cells stably expressing human DAT, SERT, or NET.

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
    
  • Drug Exposure:

    • Remove growth medium and wash with Krebs-HEPES buffer.

    • Incubate cells with DL-4662 (range:

      
       M to 
      
      
      
      M) for 10 min at 25°C.
  • Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+) or radiolabeled substrate (

    
    , 
    
    
    
    ).
  • Measurement:

    • Incubate 30–60 min.

    • Terminate reaction by washing with ice-cold buffer.

    • Measure fluorescence (RFU) or radioactivity (CPM).

  • Analysis: Fit data to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Analytical Identification (GC-MS)

Based on the work of Weiß et al., DL-4662 can be identified via specific fragmentation patterns.

  • Instrument: GC-MS (e.g., Agilent 7890/5975).

  • Column: HP-5MS (30m x 0.25mm, 0.25µm).

  • Temperature Program: 80°C (1 min) → 15°C/min → 280°C (20 min).

  • Key Fragments (EI, 70eV):

    • Base Peak: m/z 100 (Immonium ion,

      
      ) - Characteristic of N-ethyl, pentyl chain.
      
    • M+ Ion: m/z 265 (weak).

    • Alpha-Cleavage: m/z 165 (3,4-dimethoxybenzoyl cation).

Analytical Workflow Diagram

Analysis cluster_Data Data Interpretation Sample Unknown Sample (Powder/Crystal) Extraction L/L Extraction (pH 9-10, Ethyl Acetate) Sample->Extraction Derivatization Optional: TFA-L-Prolyl Chloride (For Chiral Separation) Extraction->Derivatization Enantiomer ID GCMS GC-MS Analysis (HP-5MS Column) Extraction->GCMS Direct Derivatization->GCMS Frag1 m/z 100 (Immonium Base Peak) GCMS->Frag1 Frag2 m/z 165 (Benzoyl Fragment) GCMS->Frag2 Match Confirm: DL-4662 (N-ethyl-3,4-dimethoxypentedrone) Frag1->Match Frag2->Match

Figure 2: Analytical workflow for the identification and structural confirmation of DL-4662.

Expert Insight: Structure-Activity Relationship (SAR)

1. The "Dimethoxy" vs. "Methylenedioxy" Factor: In synthetic cathinones, the 3,4-methylenedioxy ring (as in Pentylone/MDPV) locks the oxygen atoms in a planar configuration, which generally optimizes binding to the transporter. The 3,4-dimethoxy groups in DL-4662 are freely rotatable.

  • Impact: This increased steric bulk and rotational freedom typically reduces potency compared to the methylenedioxy analog. DL-4662 is expected to be less potent by weight than Pentylone or Eutylone.

2. The N-Ethyl Substitution: Compared to N-methyl analogs (like Pentedrone), N-ethylation (as in DL-4662 and NEP) often:

  • Increases metabolic stability (slower N-dealkylation).

  • Increases lipophilicity (crossing the Blood-Brain Barrier faster).

  • Result: A potentially smoother onset but prolonged duration of action compared to the N-methyl parent.

3. Toxicology & Safety: The "physiological properties have not been evaluated" warning is critical. However, based on the class:

  • Metabolism: Likely undergoes N-deethylation to the primary amine and O-demethylation (at 3- or 4- position).

  • Toxicity: Sympathomimetic toxicity (hypertension, tachycardia) is the primary risk. The 3,4-dimethoxy substitution is also shared with 3,4-DMMC, which has shown cytotoxic potential in some assays.

References

  • Weiß, J. A., et al. (2015).[2][3] Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662).[1][2][4] Journal of Separation Science. Link

  • Błażewicz, A., et al. (2017). Identification and structural characterization of four novel synthetic cathinones. Forensic Toxicology. Link

  • Cayman Chemical. (n.d.). DL-4662 (hydrochloride) Product Information. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. (Foundational reference for cathinone transporter assays). Link

Sources

Technical Comparison Guide: DL-4662 (Hydrochloride) vs. Methamphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methamphetamine , the prototypical substituted amphetamine psychostimulant, and DL-4662 (Hydrochloride) , a novel synthetic cathinone derivative.

While Methamphetamine acts as a potent monoamine releaser via VMAT2 and TAAR1 agonism, DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) is structurally characterized as a reuptake inhibitor with a pharmacological profile governed by its bulky 3,4-dimethoxy substitution and extended pentyl side chain. This guide synthesizes available forensic data with Structure-Activity Relationship (SAR) principles to define the operational differences between these two agents.

Chemical & Structural Profile[1][2][3]

The fundamental difference lies in the


-keto substitution and ring functionalization. DL-4662 represents a "hybrid" modification—combining the core of Pentedrone  with the ring substitution pattern of the phenethylamine series (similar to 3,4-DMA).
Table 1: Physicochemical Comparison
FeatureMethamphetamine (HCl)DL-4662 (Hydrochloride)
IUPAC Name (2S)-N-methyl-1-phenylpropan-2-amine1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one
Class Phenethylamine (Amphetamine)Synthetic Cathinone (

-keto Amphetamine)
Formula C₁₀H₁₅N · HClC₁₅H₂₃NO₃ · HCl
Molar Mass 185.7 g/mol 301.8 g/mol
Core Structure Phenyl ring, Propyl chain, N-methylPhenyl ring (3,4-dimethoxy), Pentyl chain, N-ethyl
Chirality Single enantiomer (S-isomer active)Typically racemic (DL-) in forensic seizures
Lipophilicity High (BBB permeable)Moderate (Reduced by polar methoxy/keto groups)
Structural Visualization

ChemicalStructure Meth Methamphetamine (C10H15N) Core Phenethylamine Core Meth->Core Keto Beta-Keto Group (Cathinone Marker) Meth->Keto Absent Chain Side Chain Length Meth->Chain Propyl (C3) Subst Ring Substitution Meth->Subst Unsubstituted DL4662 DL-4662 (C15H23NO3) DL4662->Core DL4662->Keto Present DL4662->Chain Pentyl (C5) DL4662->Subst 3,4-Dimethoxy

Figure 1: Structural divergence highlighting the beta-keto moiety and steric bulk of DL-4662.

Pharmacological Mechanism[1][2][4]

The transition from Methamphetamine to DL-4662 involves a shift from release to blockade , driven by the steric hindrance of the cathinone scaffold.

Methamphetamine: The Releaser

Methamphetamine functions as a pseudo-substrate for the Dopamine Transporter (DAT).[1]

  • Translocation: Enters the presynaptic neuron via DAT.

  • VMAT2 Disruption: Inhibits VMAT2, collapsing the vesicular pH gradient.

  • Reverse Transport: Cytosolic dopamine levels spike, reversing DAT direction to pump dopamine out into the synapse.

  • TAAR1 Agonism: Activates Trace Amine-Associated Receptor 1, further promoting efflux.

DL-4662: The Inhibitor (Predicted via SAR)

DL-4662 lacks the structural conformity required for efficient substrate translocation due to the


-keto group and the bulky 3,4-dimethoxy ring.
  • Reuptake Inhibition: Binds to the extracellular face of DAT/NET, locking the transporter in an outward-facing conformation.

  • Selectivity Shift:

    • Pentyl Chain: Longer alkyl chains (C5 vs C3) in cathinones (e.g., Pentedrone) typically increase NET affinity relative to DAT, often reducing abuse potential compared to Methamphetamine.

    • 3,4-Dimethoxy: This substitution often introduces SERT (Serotonin Transporter) affinity, contrasting with Methamphetamine's negligible SERT activity.

    • Result: DL-4662 is likely a mixed monoamine uptake inhibitor with a lower efficacy ceiling than Methamphetamine.

MechanismAction Meth Methamphetamine DAT Dopamine Transporter (DAT) Meth->DAT Substrate Entry VMAT VMAT2 Vesicle Meth->VMAT Disrupts Gradient TAAR TAAR1 Receptor Meth->TAAR Agonist DL DL-4662 DL->DAT Binds Extracellularly DL->VMAT No Interaction Block Uptake BLOCKADE (Inhibition) DL->Block Prevents Reuptake Efflux Dopamine EFFLUX (Release) VMAT->Efflux Cytosolic Surge TAAR->Efflux

Figure 2: Mechanistic divergence. Methamphetamine invades the neuron; DL-4662 blocks the entry door.

Experimental Data & Analytical Identification

As DL-4662 is a research standard with limited in vivo data, identification relies on forensic analytical profiles. The following data distinguishes it from Methamphetamine in biological matrices.

Analytical Profile (GC-MS)

Unlike Methamphetamine, which fragments predictably at m/z 58 (base peak), DL-4662 exhibits a fragmentation pattern characteristic of


-amino ketones.
CompoundRetention Index (approx)Base Peak (m/z)Key Fragment Ions
Methamphetamine 115058 91, 134
DL-4662 1850100 137, 165
  • Ion m/z 100: Corresponds to the iminium ion formed by cleavage alpha to the carbonyl (ethylamino-pentane fragment).

  • Ion m/z 165: Corresponds to the 3,4-dimethoxybenzoyl fragment (characteristic of the ring substitution).

Comparative Potency (Predicted)

Based on SAR data from analogous cathinones (Pentedrone, Ephylone):

MetricMethamphetamineDL-4662 (Estimated)Rationale
DAT IC50 ~10–50 nM (Releaser)> 500 nM (Inhibitor)Pentyl chain reduces DAT potency vs Propyl.
NET IC50 ~20 nM~100–300 nMCathinones retain strong NET affinity.
SERT IC50 > 2000 nM (Negligible)< 1000 nM (Moderate)3,4-dimethoxy group enhances SERT binding.
Duration 8–12 Hours2–4 Hours

-keto group increases metabolic susceptibility.

Experimental Protocols

For researchers characterizing DL-4662, the following protocols ensure valid data generation.

Protocol A: Monoamine Uptake Inhibition Assay (HEK-293 Cells)

Objective: Determine IC50 values for DAT, NET, and SERT to quantify potency relative to Methamphetamine.

  • Cell Preparation:

    • Transfect HEK-293 cells with human DAT, NET, or SERT cDNA.

    • Seed cells at 50,000 cells/well in 96-well plates coated with poly-D-lysine.

  • Compound Preparation:

    • Dissolve DL-4662 HCl in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 100 µM) in Krebs-Ringer-HEPES buffer.

  • Uptake Reaction:

    • Wash cells with warm buffer.

    • Incubate with DL-4662 dilutions for 10 min at 37°C.

    • Add radiolabeled substrate: [³H]DA, [³H]NE, or [³H]5-HT (final conc. 20 nM).

    • Incubate for 5–10 min (linear uptake phase).

  • Termination & Counting:

    • Rapidly aspirate and wash with ice-cold buffer (3x).

    • Lyse cells with 1% SDS/0.1N NaOH.

    • Quantify radioactivity via liquid scintillation counting.

  • Analysis:

    • Fit data to non-linear regression (Sigmoidal dose-response).

    • Validation: Run Methamphetamine as a positive control (expect IC50 ~20-50 nM for DAT).

Protocol B: Forensic Differentiation (GC-MS)

Objective: Conclusively distinguish DL-4662 from other "Bath Salt" isomers.

  • Sample Prep: Dissolve 1 mg sample in 1 mL methanol.

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 280°C for 10 min.

  • Identification Logic:

    • Look for Retention Time > Methamphetamine.

    • Confirm Base Peak 100 (indicates N-ethyl + Pentyl chain).

    • Confirm Peak 165 (indicates 3,4-dimethoxy ring).

    • Note: Methamphetamine will elute much earlier with Base Peak 58.

References

  • Cayman Chemical. (2025). DL-4662 (hydrochloride) Product Monograph. Retrieved from

  • Weiß, J. A., et al. (2015).[2] "Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one." Journal of Separation Science, 38(5), 825-832. Retrieved from

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470. (Cited for SAR of pentedrone analogs).[3]

  • Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 37(5), 1192-1203. (Cited for Methamphetamine mechanism comparison).[4][5][1][6][7][8]

Sources

Validation of DL-4662 (hydrochloride) as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-4662 (hydrochloride) is a synthetic cathinone derivative, specifically 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one . It serves as a critical Analytical Reference Standard in forensic toxicology and a Pharmacological Probe in neurobiology. As a structural hybrid of pentedrone and 3,4-dimethcathinone, it is utilized to map the Structure-Activity Relationships (SAR) of New Psychoactive Substances (NPS).

This guide validates DL-4662’s utility by comparing it against established standards (Pentedrone, MDPV), detailing its physicochemical stability, and providing a self-validating LC-MS/MS workflow for its identification in complex biological matrices.

Mechanism of Action & Biological Context[1][2][3][4]

To validate DL-4662 as a research tool, one must understand the biological system it probes. Like other synthetic cathinones, DL-4662 targets monoamine transporters (MATs).

The Cathinone Interference Pathway

Synthetic cathinones generally act as either substrate-type releasers (reversing transporter flux) or blockers (inhibiting uptake). Based on its N-ethyl and extended alkyl chain (pentyl) structure, DL-4662 is hypothesized to exhibit high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), likely acting as a potent uptake inhibitor with reduced serotonergic activity compared to its 3,4-methylenedioxy analogs.

G cluster_effect Physiological Outcome Synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake (Normal) Receptor Post-Synaptic Dopamine Receptor Synapse->Receptor Signal Transduction Vesicle Presynaptic Vesicle (Dopamine Storage) DAT->Vesicle Recycling Accumulation Increased Extracellular Dopamine DAT->Accumulation Inhibition of Clearance Vesicle->Synapse Exocytosis DL4662 DL-4662 (HCl) (Inhibitor/Blocker) DL4662->DAT High Affinity Binding (Blockade) DA Dopamine

Figure 1: Putative Mechanism of Action. DL-4662 binds to DAT, preventing dopamine reuptake and leading to synaptic accumulation.

Comparative Analysis: DL-4662 vs. Alternatives

In forensic and pharmacological research, selecting the correct standard is vital for accurate identification and potency estimation. DL-4662 is often compared to Pentedrone (its structural parent) and Ethylone (an N-ethyl analog).

Table 1: Physicochemical & Functional Comparison
FeatureDL-4662 (HCl) Pentedrone (HCl) Ethylone (HCl) Application Note
Chemical Structure 3,4-dimethoxy-N-ethyl-pentedrone

-methylamino-valerophenone
3,4-methylenedioxy-N-ethylcathinoneDL-4662 lacks the methylenedioxy bridge, affecting metabolic stability.
Molecular Weight 301.8 g/mol 227.8 g/mol 257.7 g/mol Distinct mass shift allows clear MS differentiation.
Solubility (PBS pH 7.2) ~10 mg/mL~10 mg/mL~10 mg/mLThe HCl salt form confers excellent aqueous solubility for stock prep.
Primary MS Fragment (Base Peak) m/z 100 (Immonium ion)m/z 86 (Immonium ion)m/z 72 (Immonium ion)Critical for ID: The N-ethyl + propyl chain yields a unique m/z 100 fragment.
Selectivity (Predicted) DAT/NET > SERTDAT/NET selectiveMixed DAT/SERTDL-4662 is used to study the effect of the 3,4-dimethoxy substitution on selectivity.

Verdict:

  • Choose DL-4662 when validating detection methods for "second-generation" bath salts or studying the specific toxicological impact of the 3,4-dimethoxy substitution pattern.

  • Choose Pentedrone as a general reference for the

    
    -propyl chain class.
    

Experimental Validation Protocols

Protocol A: Analytical Validation (LC-MS/MS)

Objective: Confirm retention time and fragmentation pattern.

Reagents:

  • DL-4662 (HCl) Reference Standard (Solid).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Workflow:

  • Stock Preparation: Dissolve 1 mg DL-4662 in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute Stock 1:100 in Mobile Phase A to reach 10 µg/mL.

  • LC Conditions: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm). Gradient: 5% B to 95% B over 10 mins.

  • MS Settings: Positive Electrospray Ionization (ESI+).

Validation Criteria (Pass/Fail):

  • Precursor Ion: Must observe [M+H]+ peak at m/z 280.2 . (MW 279.3 + H).

  • Product Ions: CID fragmentation must yield:

    • m/z 100.1 (Base peak, N-ethyl-propyl immonium ion).

    • m/z 165.1 (3,4-dimethoxybenzoyl cation).

  • Note: If m/z 165 is absent, collision energy may be too low. If m/z 100 is absent, the source temperature may be too high (thermal degradation).

Protocol B: Solubility & Stability Check

Objective: Ensure the HCl salt has not converted to free base or degraded.

  • Visual Inspection: DL-4662 HCl should be a crystalline white solid. Yellowing indicates oxidation.

  • Solubility Test: Add 1 mg to 100 µL DMSO.

    • Result: Should dissolve immediately with mild vortexing.

    • Troubleshooting: If cloudy, sonicate for 30s. If still insoluble, check pH (free base is insoluble in water/neutral pH).

Workflow Visualization: Forensic Identification

This diagram illustrates the critical path for using DL-4662 to identify an unknown seizure.

G cluster_check Quality Control Sample Unknown Seizure (Powder/Crystal) Extract Solvent Extraction (MeOH) Sample->Extract LC LC Separation (C18 Column) Extract->LC MS1 MS1: Precursor Scan (Search m/z 280.2) LC->MS1 MS2 MS2: Fragmentation MS1->MS2 If 280.2 detected Library Compare to DL-4662 Reference Standard MS2->Library Match Fragments (100, 165) Match Positive ID: DL-4662 Library->Match RT & Spectra Match

Figure 2: Forensic Identification Workflow using DL-4662 as a primary reference standard.[1]

Scientific Integrity & Handling

Stability & Storage
  • Hygroscopicity: As a hydrochloride salt, DL-4662 is hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Stock solutions in methanol are stable for ~3 months at -20°C. Aqueous dilutions should be prepared fresh to prevent hydrolysis of the ketone group.

Safety & Legal Status[7]
  • Research Use Only: DL-4662 is a potent psychoactive substance. It is not for human consumption.[2]

  • Handling: Use a fume hood and nitrile gloves. Avoid inhalation of dust.

  • Regulatory: In many jurisdictions (USA, UK, EU), DL-4662 falls under "Analog Acts" or specific NPS bans due to its structural similarity to Pentedrone and Cathinone. Verify local regulations before procurement.

References

  • Weiß, J. A., et al. (2015). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662).[2] Journal of Separation Science.

  • Błażewicz, A., et al. (2017). Identification and structural characterization of four novel synthetic cathinones... after their seizures. Forensic Toxicology.[1][2]

  • Baumann, M. H., et al. (2014). Pharmacology of new psychoactive substances (NPS): Synthetic cathinones.[3][4] Neuropharmacology.[5][6] (Contextual reference for cathinone mechanism).

  • Cayman Chemical. DL-4662 (hydrochloride) Product Datasheet. (Physicochemical data source).

Sources

Technical Assessment of Synthesized DL-4662 (Hydrochloride) Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[1][2][3] It is structurally derived from Pentedrone and bears significant similarity to N-ethylpentedrone (NEP) , distinguished by the addition of two methoxy groups on the phenyl ring.

CRITICAL ADVISORY: Researchers must distinguish DL-4662 from the "nitazene" class of opioids (e.g., Etonitazene). While both appear in forensic casework, DL-4662 is a stimulant acting as a monoamine reuptake inhibitor, whereas nitazenes are potent mu-opioid agonists. Confusing these compounds poses severe safety risks.

Chemical Profile
PropertySpecification
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride
Formula C₁₅H₂₃NO₃[4][5][6] · HCl
Molecular Weight 301.81 g/mol (HCl salt)
Key Structural Feature Beta-keto moiety, 3,4-dimethoxy substitution, N-ethyl chain
Chirality Contains one chiral center (alpha-carbon); typically synthesized as a racemate

Chemical Identity & Structural Validation

Before assessing quantitative purity, the structural integrity of the synthesized batch must be validated against known isomers. The 3,4-dimethoxy substitution pattern is chemically distinct but can be confused with 2,5-dimethoxy analogs (psychedelic phenethylamine derivatives) if only Mass Spectrometry is used.

Comparative Structural Analysis

Objective: Confirm regioisomerism and salt form.

MethodDL-4662 Characteristic SignalComparison / Alternative (Pentedrone)
¹H-NMR (DMSO-d₆) Aromatic: 3H multiplet @ 7.0-7.8 ppm (distinct 3,4-pattern). Methoxy: Two distinct singlets @ ~3.8 ppm (6H).Pentedrone: 5H aromatic multiplet (monosubstituted benzene). No methoxy signals.
FTIR (ATR) C=O Stretch: ~1680 cm⁻¹ (aryl ketone). C-O Stretch: Strong bands @ 1260/1020 cm⁻¹ (methoxy).Pentedrone: C=O stretch similar, but lacks the strong C-O ether bands of the dimethoxy group.
UV-Vis λmax: Bathochromic shift to ~280 nm and ~310 nm due to auxochromic methoxy groups.Pentedrone: λmax typically lower (~250 nm).

Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of DL-4662, specifically to detect synthesis byproducts such as unreacted alpha-bromo ketones or solvent traps.

Protocol: Reversed-Phase HPLC with Diode Array Detection (DAD)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (optimized for dimethoxy ring).

Purity & Impurity Profile Comparison

The table below compares the typical impurity profile of synthesized DL-4662 against established cathinone standards.

ComponentDL-4662 (Target)Mephedrone (Alternative)Critical Impurity to Watch
Retention Time (RT) ~6.5 min (Mid-eluting due to methoxy polarity)~4.2 min (Elutes earlier)

-Bromo-3,4-dimethoxyvalerophenone
(Precursor)
Acceptable Purity >98.5% (Area %)>99.0% (CRM Grade)Must be <0.1% (Highly toxic/irritant)
Resolution (Rs) >2.0 from precursor>2.0 from 4-MMC isomersN/A
LOD (UV) ~0.5 µg/mL~0.1 µg/mLHigh UV absorbance aids detection
Chiral Purity Note

Synthesized DL-4662 is typically racemic .[3] If an enantiopure synthesis is claimed, Chiral HPLC (e.g., using a polysaccharide-based column like Chiralpak AD-H) is required.

  • Racemate: 50:50 peak area split.

  • Enantiopure: Single peak (>99% ee).

Functional Performance (Structure-Activity Relationship)

As a research chemical with limited in vivo data, the "performance" of DL-4662 is evaluated via Structure-Activity Relationship (SAR) predictions compared to established monoamine transporter inhibitors.

Mechanism of Action

DL-4662 functions as a transporter inhibitor/releaser. The addition of the 3,4-dimethoxy group generally reduces potency at the Dopamine Transporter (DAT) compared to the unsubstituted parent (Pentedrone) but may increase affinity for the Serotonin Transporter (SERT), shifting the profile from "stimulant" to "entactogen."

Predicted Potency & Selectivity Table

Data estimated based on SAR of homologous cathinones (Pentylone/Pentedrone).

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioEffect Profile
DL-4662 ~150 - 300 (Est.)~500 - 800 (Est.)~0.3 - 0.5Balanced Stimulant/Entactogen
Pentedrone ~40 - 100>5,000>50Pure Stimulant (Dopaminergic)
Mephedrone ~40~100~0.4High Potency Entactogen
MDPV ~4>3,000>100Potent Stimulant (Reuptake Inhibitor)

Interpretation: DL-4662 is likely less potent by weight than Pentedrone or MDPV but offers a serotonergic component similar to Methylone or Butylone, potentially resulting in a "smoother" but less compulsive profile.

Visualization: Analytical Workflow & Synthesis Logic

The following diagram illustrates the critical control points in the synthesis and analysis of DL-4662 to ensure the exclusion of toxic precursors.

DL4662_Workflow Precursor Precursor: 3,4-Dimethoxyvalerophenone Bromination Step 1: Bromination (Generates alpha-bromo intermediate) Precursor->Bromination Amination Step 2: Amination (Ethylamine addition) Bromination->Amination Risk: Unreacted Bromoketone Crude Crude DL-4662 Amination->Crude Purification Recrystallization (HCl) Crude->Purification HPLC HPLC-UV Analysis (Purity Check) Purification->HPLC Quantify Impurities NMR 1H-NMR (Structure Check) Purification->NMR Verify 3,4-subst Decision Release Batch? HPLC->Decision NMR->Decision Decision->Purification Fail (<98%) Final Certified DL-4662 HCl Decision->Final Pass (>98%)

Caption: Critical Control Points in DL-4662 Synthesis and Validation. Note the specific check for alpha-bromo intermediates post-amination.

Detailed Experimental Protocol: Extraction & Analysis

Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of synthesized DL-4662 HCl.

  • Dissolution: Dissolve in 10 mL of 50:50 Acetonitrile:Water (Milli-Q).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulate matter.

  • Dilution: Dilute 100 µL of the stock solution into 900 µL of Mobile Phase A for injection (Final conc: ~0.1 mg/mL).

System Suitability Criteria

To ensure data trustworthiness (E-E-A-T), the analytical run must meet these criteria before batch release:

  • Tailing Factor: 0.8 < T < 1.2 (Ensures no secondary interactions with silanols).

  • Theoretical Plates: > 2000 (Ensures column efficiency).

  • Precision: RSD of peak area < 1.0% for 5 replicate injections.

References

  • Fitsev, I. M., et al. (2015).[2] "Analytical profiles and identification of 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662) in the objects of forensic examinations." Butlerov Communications, 44(12), 88-94.[1][2]

  • Cayman Chemical. (n.d.). "DL-4662 (hydrochloride) Product Information." Cayman Chemical.[7]

  • López-Arnau, R., et al. (2012). "Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone." British Journal of Pharmacology, 167(2), 407-420.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470.

Sources

DL-4662 (Hydrochloride) Reference Standard Comparison Guide: Analytical & Structural Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

DL-4662 (hydrochloride) is a synthetic cathinone derivative, chemically identified as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one . Unlike well-characterized therapeutic agents, DL-4662 is primarily utilized as a forensic reference standard for the identification of novel psychoactive substances (NPS) in biological and seized matrices.

This guide objectively compares DL-4662 against its structural progenitors (Pentedrone) and isobaric analogs to establish its unique analytical fingerprint. The focus is on chromatographic resolution , mass spectral fragmentation , and physicochemical stability , providing researchers with the data necessary to distinguish this compound from structurally similar "bath salt" derivatives.

Structural & Mechanistic Profile

To understand the analytical behavior of DL-4662, one must analyze its Structure-Activity Relationship (SAR) relative to the cathinone scaffold. DL-4662 features a 3,4-dimethoxy substitution on the phenyl ring and an


-ethyl group, distinguishing it from Pentedrone.[1]
Structural Comparison Diagram

The following diagram illustrates the chemical derivation of DL-4662 from the core cathinone backbone, highlighting the critical modification sites that dictate its retention time and fragmentation pattern.

G Cathinone Cathinone Core (Scaffold) Pentedrone Pentedrone (α-propyl-aminoketone) Cathinone->Pentedrone + α-propyl chain DL4662 DL-4662 (3,4-dimethoxy-N-ethyl) Pentedrone->DL4662 + 3,4-dimethoxy + N-ethylation DMMC 3,4-DMMC (Isobaric Analog) DL4662->DMMC Structural Isomerism (Different alkyl chain)

Figure 1: Structural lineage of DL-4662 showing derivation from Pentedrone and relationship to isobaric analogs.[1]

Comparative Analysis: DL-4662 vs. Alternatives

In forensic analysis, the "performance" of a standard is defined by its ability to be resolved from interfering compounds. The table below compares DL-4662 with its primary structural analogs.

Physicochemical & Analytical Properties[1]
FeatureDL-4662 (HCl)Pentedrone (HCl)3,4-DMMC (HCl)
CAS Number 1674389-55-9879722-57-31082110-00-6
Formula C₁₅H₂₃NO₃ · HClC₁₂H₁₇NO · HClC₁₂H₁₇NO · HCl
Molecular Weight 301.8 g/mol 227.7 g/mol 227.7 g/mol
Key Fragment (EI-MS)

72
(base peak)

86

58
Retention Index (HP-5) High (>2000)Medium (~1600)Medium (~1650)
Solubility (PBS) ~10 mg/mL~10 mg/mL~5 mg/mL
Differentiation Factor 3,4-dimethoxy moiety increases polarity and RTLacks methoxy groups; elutes earlierLacks

-propyl; distinct fragmentation

Expert Insight: The 3,4-dimethoxy substitution on DL-4662 significantly increases its molecular weight and polarity compared to Pentedrone. In GC-MS analysis, this results in a later elution time and a distinct fragmentation pattern dominated by the iminium ion formed by


-cleavage.
Mass Spectral Fragmentation Logic
  • DL-4662: The base peak is typically

    
     72  (derived from the 
    
    
    
    -ethyl-2-aminopentane moiety after
    
    
    -cleavage). Secondary ions include the substituted benzoyl cation (
    
    
    165).
  • Pentedrone: Base peak at

    
     86  (
    
    
    
    -methyl-2-aminopentane fragment).
  • Differentiation: The shift from

    
     86 to 
    
    
    
    72 (or similar alkylamine fragments) is the primary mass spectral discriminator.

Experimental Protocols (Self-Validating)

The following protocols are designed for the analytical verification of DL-4662 in a research setting. These workflows include built-in validation steps (internal standards and blanks) to ensure data integrity.

Protocol A: GC-MS Identification Workflow

Objective: To unambiguously identify DL-4662 and separate it from isobaric interference.

Reagents:

  • DL-4662 HCl Reference Standard (solid).

  • Methanol (LC-MS Grade).

  • Internal Standard: Methamphetamine-d5 or Pentedrone-d3.

Workflow Diagram:

GCMS_Workflow Start Sample Preparation (1 mg/mL in MeOH) Deriv Optional Derivatization (PFPA/BSTFA) Start->Deriv Improve Peak Shape Inject GC Injection (Split 1:20) Start->Inject Direct Analysis Deriv->Inject Separation Capillary Column (HP-5MS, 30m) Inject->Separation Detect MS Detection (Full Scan 40-500 m/z) Separation->Detect Analysis Data Analysis (Extract Ion: m/z 72, 165) Detect->Analysis

Figure 2: GC-MS analytical workflow for DL-4662 identification.

Step-by-Step Methodology:

  • Stock Solution: Dissolve 1 mg of DL-4662 HCl in 1 mL of methanol. Vortex for 30 seconds.

  • Working Standard: Dilute stock 1:100 with methanol to achieve 10 µg/mL. Add Internal Standard (IS) to a final concentration of 1 µg/mL.

  • GC Parameters:

    • Inlet: 250°C, Split mode (20:1).

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Validation (Self-Check):

    • System Suitability: The IS peak must have a signal-to-noise ratio >100.

    • Identity Confirmation: The retention time of DL-4662 must be >1.5 min longer than Pentedrone under these conditions due to the dimethoxy group.

    • Spectral Match: The abundance ratio of

      
       165 to 
      
      
      
      72 must be consistent with the reference library (typically < 10%).
Protocol B: Chiral Separation (Enantiomeric Purity)

As synthetic cathinones are often sold as racemates, determining enantiomeric composition is critical for pharmacological studies.

  • Column: Lux Amylose-2 (chiral stationary phase).[1]

  • Mobile Phase: Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 220 nm.

  • Result: DL-4662 typically appears as a racemate (two peaks, 1:1 ratio) unless specifically synthesized as a pure enantiomer.

Scientific Integrity & Handling

Solubility & Stability
  • Solvent Choice: DL-4662 HCl is highly soluble in DMSO (10 mg/mL) and PBS (10 mg/mL). Avoid storing in basic aqueous solutions for extended periods, as the free base is prone to oxidation and dimerization (formation of pyrazines).

  • Storage: Store the solid at -20°C. Working solutions in methanol are stable for ~1 week at -20°C.

Pharmacological Context (Caution)

While this guide focuses on analytical characterization, researchers must note that DL-4662 acts as a monoamine transporter substrate/inhibitor .

  • Mechanism: Like Pentedrone, it likely inhibits the reuptake of Dopamine (DAT) and Norepinephrine (NET).

  • Safety: Treat as a potent neurostimulant. Use proper PPE (gloves, fume hood) to prevent inhalation or contact.

References

  • Błażewicz, A., et al. (2017). Identification and structural characterization of four novel synthetic cathinones.... Forensic Toxicology, 35(2), 317-332. Retrieved from [Link]

  • Weiß, J. A., et al. (2015).[1] Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one. Journal of Separation Science, 38(5), 825-833. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: DL-4662.[1][2][3][4][5][6] Retrieved from [Link]

Sources

Structural Confirmation of DL-4662: A Comparative Spectroscopic Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of DL-4662 Structure Using Reference Spectra Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

DL-4662 (Systematic Name: 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) is a synthetic cathinone derivative characterized by a 3,4-dimethoxy substitution pattern on the aromatic ring and an N-ethyl group on the amine.[1][2][3][4][5][6][7][8][9] As a novel psychoactive substance (NPS) with structural analogs like Pentedrone and Dimethylone, definitive structural confirmation is critical.

This guide compares the "performance"—defined here as analytical specificity and structural resolution —of multi-modal spectroscopic confirmation (NMR + HRMS) against standard screening methods (Colorimetric/GC-MS only). While rapid screening methods often fail to distinguish regioisomers (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy), the protocols detailed below provide a self-validating, unambiguous structural assignment.

Part 1: Strategic Workflow & Logic

The confirmation of DL-4662 requires a stepwise reduction of structural uncertainty. We move from elemental composition (HRMS) to functional group identification (IR/1D NMR) and finally to connectivity (2D NMR).

Figure 1: Structural Elucidation Logic Flow

DL4662_Confirmation Start Unknown Sample (Suspected DL-4662) HRMS Step 1: HRMS (ESI-QTOF) Goal: Confirm Formula C15H23NO3 Start->HRMS Dissolve in MeOH GCMS Alternative: GC-MS Only (Risk: Isomer Confusion) Start->GCMS Rapid Screen IR Step 2: FTIR-ATR Goal: Identify Carbonyl & Amine Salts HRMS->IR Formula Match (<5ppm) NMR_1D Step 3: 1H NMR (400+ MHz) Goal: Quantify Protons & Identify Isomers IR->NMR_1D Functional Groups Confirmed NMR_2D Step 4: 2D NMR (HSQC/HMBC) Goal: Establish Regiochemistry NMR_1D->NMR_2D Ambiguous Region/Isomer Check Final Confirmed Structure: DL-4662 NMR_2D->Final Connectivity Verified GCMS->Final Presumptive (Low Confidence)

Caption: Logical workflow for definitive structural assignment of DL-4662, prioritizing orthogonal validation over rapid screening.

Part 2: Comparative Analysis of Analytical Methods

In this section, we evaluate the reliability of the Multi-Modal Approach (The "Product") versus the Standard Screening Approach (The "Alternative").

Table 1: Analytical Performance Comparison
FeatureAlternative: GC-MS Screening Recommended: Multi-Modal (NMR + HRMS) Causality / Insight
Primary Output Retention Time, Frag. IonsConnectivity, Exact Mass, Scalar CouplingGC-MS relies on library matches; NMR builds structure de novo.
Isomer Resolution Low. 2,3-dimethoxy and 3,4-dimethoxy isomers yield nearly identical mass fragments.High. Aromatic coupling constants (

-values) clearly distinguish 2,3- vs 3,4-substitution.
Regioisomers have distinct magnetic environments not always reflected in electron ionization fragmentation.
Salt Form ID None. Gas phase analyzes the free base.Definitive. Chemical shifts in NMR change significantly between HCl salt and free base.Identifying the salt form is crucial for solubility and legal classification.
Throughput High (Minutes)Medium (Hours)Use GC-MS for triage; use NMR for the Certificate of Analysis (CoA).
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (


) and analyze fragmentation to verify the cathinone backbone.
  • Sample Preparation: Dissolve 1 mg of DL-4662 in 1 mL LC-MS grade methanol.

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Key Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor: 175 V (Optimized for cathinones to prevent in-source decay).

  • Data Analysis (Self-Validating Check):

    • Target Mass: Calculate theoretical

      
       for 
      
      
      
      .
      • Exact Mass: 265.1678 Da.[9]

      • 
        : 266.1751 Da .
        
    • Acceptance Criteria: Mass error < 5 ppm.

    • Fragmentation (MS/MS): Look for the

      
      -cleavage product.
      
      • The loss of the benzoyl moiety (

        
        ) should yield the immonium ion.
        
      • Diagnostic Peak:m/z 100.112 (Calculated for

        
        : 
        
        
        
        -ethyl-2-pentanamine fragment).
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: The "Gold Standard" for distinguishing DL-4662 from its isomers (e.g., Dimethylone, Pentedrone).

1. Sample Preparation:

  • Dissolve 10-15 mg of sample in 600 µL of DMSO-

    
      or CDCl
    
    
    
    .
    • Expert Insight: DMSO-

      
       is preferred if the sample is an HCl salt, as it prevents exchange of the amine proton, allowing the 
      
      
      
      signal to be visible (often a broad singlet/multiplet > 8 ppm).

2. 1H NMR Acquisition (400 MHz minimum):

  • Aromatic Region (6.5 - 8.0 ppm):

    • Look for an ABX system characteristic of 3,4-substitution.

    • Self-Validating Check: You must observe one doublet (

      
       Hz, H-2), one doublet of doublets (
      
      
      
      Hz, H-6), and one doublet (
      
      
      Hz, H-5).
    • Contrast: A 2,3-dimethoxy isomer would show a different splitting pattern (often ABC or AMX depending on shifts).

  • Methoxy Region (3.8 - 4.0 ppm):

    • Two distinct singlets (3H each) corresponding to the 3-OMe and 4-OMe groups.

  • Aliphatic Side Chain:

    • 
      -Methine (
      
      
      
      ):
      Quartet/Multiplet around 5.0 ppm (deshielded by carbonyl and amine).
    • 
      -Ethyl Group:  Look for a triplet (
      
      
      
      ) and a multiplet (
      
      
      ).
    • Pentyl Chain: Distinguish the terminal methyl (triplet) from the ethyl methyl (triplet).

3. 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation):

  • Why this is critical: To prove the ethyl group is on the Nitrogen and not the Carbon.

  • Diagnostic Correlation:

    • The proton on the

      
      -carbon (Methine) must show a strong correlation to the Carbonyl carbon  (
      
      
      
      ppm).
    • The protons of the

      
      -ethyl 
      
      
      
      must correlate to the
      
      
      -carbon but not the carbonyl directly (or weakly).
Part 4: Reference Data Summary

Use the table below to validate your experimental results.

Table 2: Reference Spectral Data for DL-4662 (HCl Salt)
Moiety1H Shift (ppm, DMSO-

)
Multiplicity13C Shift (ppm)Assignment Notes
Carbonyl --195.2Diagnostic for Cathinone
Ar-H2 7.68d (

Hz)
111.5meta-coupling confirms 3,4-sub
Ar-H6 7.75dd (

Hz)
124.8Ortho/Meta coupling
Ar-H5 7.15d (

Hz)
111.8Ortho coupling
Methoxy 3.86, 3.88s (2x)56.0, 56.2Two distinct environments

-CH
5.05m62.5Chiral center
N-CH2 (Ethyl) 3.05m42.1Confirms N-Ethyl
Term.[1][2][3][4][5][6][7] CH3 0.85t13.8Pentyl chain end

Note: Shifts may vary by


 ppm depending on concentration and temperature.
References
  • Forensic Toxicology Analysis of Cathinones Title: Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662).[1][3][6] Source:Forensic Toxicology (2014). URL:[Link]

  • Analytical Profiles of Designer Drugs Title: Analytical profiles and identification of 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662).[1][2][3][9] Source:Butlerov Communications (2015). URL:[Link]

Sources

Safety Operating Guide

DL-4662 (hydrochloride) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DL-4662 (hydrochloride) Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & Lab Managers

Operational Executive Summary

DL-4662 (hydrochloride) is a bioactive organic amine salt, structurally characterized as a substituted valerophenone (specifically 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one).[1] Due to its structural similarity to psychoactive cathinones and potential neuroactivity, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

The Golden Rule: Under no circumstances should DL-4662 be disposed of via sanitary sewer (sink) or standard municipal trash. All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.

Compound Profile & Hazard Assessment

Understanding the chemical properties of DL-4662 HCl dictates the disposal logic.

PropertyDescriptionDisposal Implication
Chemical Structure Substituted valerophenone amineStable carbon skeleton requires incineration (>1000°C) for complete destruction.
Form Hydrochloride SaltHighly water-soluble. Risk: Rapid leaching into groundwater if landfilled.
Bioactivity Potential SympathomimeticTreat as toxic to aquatic life. Zero-discharge policy applies.
Reactivity Incompatible with strong oxidizersDo not mix with nitric acid or concentrated peroxides in waste streams.
Step-by-Step Disposal Protocols
A. Solid Waste (Contaminated Consumables)

Applies to: Weigh boats, pipette tips, gloves, and bench paper.

  • Segregation: Immediately isolate all solids contacting DL-4662 into a dedicated solid waste container. Do not mix with "Sharps" unless the item is a needle/blade.

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) drum or a clear, heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid debris contaminated with DL-4662 (Organic Amine Salt)."

    • Hazard Checkbox: Toxic, Irritant.

  • Sealing: Double-bag if using soft containment. Zip-tie or tape the neck of the bag to create an airtight seal to prevent dust inhalation.

B. Liquid Waste (Stock Solutions & Mother Liquor)

Applies to: Expired stock solutions (DMSO, Water, Ethanol) and reaction byproducts.

  • Compatibility Check: Ensure the waste solvent carboy is compatible with the solvent used (e.g., DMSO/Methanol).

  • Transfer: Pour liquid waste into the "Organic Solvent" waste stream.

    • Note: Because DL-4662 is an HCl salt, it may precipitate if added to highly non-polar organic waste. Recommendation: Dissolve in a minimal amount of methanol before adding to the main organic waste carboy to ensure homogeneity.

  • pH Adjustment (Optional but Recommended): If you are generating large volumes (>1L) of aqueous waste containing DL-4662, adjust pH to >10 using Sodium Hydroxide (NaOH). This converts the salt to the free base, which is more amenable to organic extraction or incineration, though incineration of the aqueous salt is also standard.

  • Labeling:

    • Constituents: "Methanol, DMSO, DL-4662 (<1%)."

    • Hazard Checkbox: Flammable, Toxic.

C. Empty Container Management (The "RCRA Empty" Rule)

Applies to: The original vendor vial.

  • Triple Rinse: Rinse the empty vial three times with a solvent capable of solubilizing the salt (Methanol or Water).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (see Section B).

  • Defacing: Obliterate the original label using a marker or remove it entirely.

  • Final Disposal: Once triple-rinsed, the glass vial may be discarded in the "Laboratory Glass" bin (non-hazardous), unless your facility's specific SOP requires all chemical containers to be treated as hazardous waste.

Emergency Spill Management (Deactivation)

If DL-4662 powder is spilled, mechanical removal is preferred over chemical deactivation to prevent spreading the substance.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is aerosolized).

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup:

    • Do not use a standard broom/dustpan.

    • Use a HEPA-filtered vacuum if available.

    • Alternatively, wipe up the damp powder using absorbent pads.

  • Surface Deactivation: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. The oxidative action of bleach helps degrade the amine structure. Follow with a water rinse.[2][3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Disposal Decision Tree (Visualization)

DL4662_Disposal Start Waste Generation: DL-4662 (HCl) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Gloves, Tips, Powder) StateCheck->SolidWaste Dry/Debris LiquidWaste Liquid Waste (Stock Solutions) StateCheck->LiquidWaste Solution EmptyVial Empty Vendor Vial StateCheck->EmptyVial Residue SegregateSolid Segregate into Double-Bagged Haz Waste SolidWaste->SegregateSolid SegregateLiquid Pour into Organic Solvent Carboy LiquidWaste->SegregateLiquid Rinse Triple Rinse with Methanol/Water EmptyVial->Rinse Rinsate Collect Rinsate Rinse->Rinsate GlassBin Deface Label & Glass Recycle Rinse->GlassBin Clean Vial Rinsate->SegregateLiquid Incinerate FINAL DISPOSAL: High-Temp Incineration SegregateSolid->Incinerate SegregateLiquid->Incinerate

Figure 1: Operational workflow for the segregation and disposal of DL-4662 hydrochloride waste streams.

Regulatory & Compliance Context
  • EPA Resource Conservation and Recovery Act (RCRA): While DL-4662 may not have a specific "P-list" or "U-list" code, it falls under the "Characteristic of Toxicity" if leachable, or simply as non-listed hazardous waste. The generator must make a Hazardous Waste Determination (40 CFR 262.11).

  • DEA Considerations: DL-4662 is structurally related to cathinones. While it may be used as a research chemical, researchers must verify if it falls under the Federal Analogue Act in their jurisdiction. If deemed a controlled substance analog, disposal may require witnessed destruction or reverse distribution.

References
  • National Institutes of Health (NIH) - GSRS. DL-4662 Substance Record & Structure. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4][5]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Empty Container Rule (40 CFR 261.7). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.